2-Hydroxy-2-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862090 | |
| Record name | Atrolactic acid | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-30-0, 4607-38-9 | |
| Record name | Atrolactic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Atrolactic acid | |
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| Record name | DL-Atrolactic acid | |
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| Record name | Atrolactic acid | |
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| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |
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| Record name | Atrolactic acid | |
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| Record name | 2-phenyllactic acid | |
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| Record name | (±)-2-phenyllactic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROLACTIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanoic Acid
This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and biological activities of 2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid. The information is intended for researchers, scientists, and drug development professionals.
Core Properties
This compound is a white crystalline solid. It is a chiral molecule, existing as two enantiomers: (R)-(-)-2-Hydroxy-2-phenylpropanoic acid and (S)-(+)-2-Hydroxy-2-phenylpropanoic acid. The racemic mixture is often referred to as DL-atrolactic acid.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 112-119 °C (racemate) | [2] |
| 115 °C ((S)-enantiomer) | [3] | |
| Boiling Point | 254.38 °C (estimated) | [2] |
| pKa | 3.467 (racemic mixture at 25 °C) | [2] |
| Solubility in water | 17.04 g/L at 18 °C | [2] |
| 21.17 g/L at 25 °C | [2] | |
| 25.65 g/L at 30 °C | [2] | |
| LogP (Octanol/Water) | 0.80 | [2] |
Spectral Data
| Spectroscopy | Data |
| ¹H NMR | Chemical shifts are observed for the phenyl protons, the hydroxyl proton, the carboxylic acid proton, and the methyl protons. |
| Infrared (IR) | Characteristic peaks are observed for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic ring and methyl group. |
| Mass Spectrometry | The molecular ion peak [M]+ is observed at m/z 166. |
Experimental Protocols
Synthesis of this compound from L-Phenylalanine
This protocol describes the synthesis of 2-hydroxy-3-phenylpropanoic acid, a related isomer, which illustrates a common synthetic approach.
Materials:
-
L-phenylalanine
-
1M Sulfuric acid (H₂SO₄)
-
3.0 M Sodium nitrite (NaNO₂) solution
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Disposable pipette
-
Thermometer
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a 25-mL Erlenmeyer flask, dissolve 1.65 g (10 mmol) of L-phenylalanine in 10 mL of 1M H₂SO₄ with magnetic stirring at room temperature until the solution is homogeneous.
-
Cool the solution to 3-5 °C in an ice-water bath.
-
Slowly add 5 mL of 3.0 M NaNO₂ solution dropwise using a disposable pipette, ensuring the temperature remains below 5 °C. The addition should take approximately 45 minutes.
-
After the addition is complete, remove the ice-water bath and allow the reaction to stir at room temperature.
-
To maximize yield, cool the solution to 0-5 °C before isolating the solid product by vacuum filtration.
-
Wash the collected crystals with 5 mL of ice-cold water.
-
Dry the crystals on a watch glass.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. zen-bio.com [zen-bio.com]
- 3. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]
Atrolactic Acid: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of atrolactic acid, a significant chiral molecule with applications in chemical synthesis and metabolic studies. We will explore its chemical structure, delve into the nuances of its stereochemistry, present key physicochemical data, and provide detailed experimental protocols for its synthesis and stereochemical resolution.
Core Chemical Structure
Atrolactic acid, systematically named 2-hydroxy-2-phenylpropanoic acid , is an alpha-hydroxy acid. Its structure features a carboxylic acid group, a hydroxyl group, and a methyl group all attached to the same benzylic carbon atom. This central carbon is a chiral center, giving rise to its stereoisomeric forms.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₁₀O₃[1]
-
Molecular Weight: Approximately 166.17 g/mol [1]
-
Common Synonyms: 2-Phenyllactic acid, α-Methylmandelic acid[1]
Caption: General 2D structure of atrolactic acid.
Stereochemistry
The presence of a chiral carbon atom (C2) means atrolactic acid exists as a pair of enantiomers: (R)-atrolactic acid and (S)-atrolactic acid. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. An equimolar mixture of both enantiomers is known as a racemic mixture, or (±)-atrolactic acid, which is optically inactive.
Caption: The (R) and (S) enantiomers of atrolactic acid.
Quantitative Physicochemical Data
The following table summarizes key physicochemical properties of (±)-atrolactic acid. Data for individual enantiomers are less commonly reported but are understood to share the same scalar properties as the racemate, differing only in their optical rotation.
| Property | Value |
| Melting Point | 94.5 °C (anhydrous)[2] |
| 88-90 °C (hemihydrate)[2] | |
| pKa (at 25 °C) | 3.467[2] |
| Solubility in Water | 17.04 g/L at 18 °C[2] |
| 21.17 g/L at 25 °C[2] | |
| 25.65 g/L at 30 °C[2] | |
| Solubility in other solvents | Much more soluble in boiling water; slightly soluble in petroleum ether.[2] |
Experimental Protocols
Synthesis of (±)-Atrolactic Acid from Acetophenone
A common and effective method for synthesizing racemic atrolactic acid is via the formation and subsequent hydrolysis of acetophenone cyanohydrin. This procedure is adapted from established methods in organic synthesis.
Materials:
-
Acetophenone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Cyanohydrin Formation:
-
In a flask equipped with a stirrer and cooled in an ice bath, a solution of potassium cyanide in water is prepared.
-
Acetophenone is added dropwise to the stirred cyanide solution.
-
Slowly, a dilute solution of sulfuric acid is added to the mixture to generate hydrocyanic acid in situ, which then reacts with the acetophenone. The temperature should be maintained below 10 °C.
-
The reaction is stirred for several hours until the formation of the cyanohydrin is complete.
-
-
Hydrolysis to Atrolactic Acid:
-
The reaction mixture containing the acetophenone cyanohydrin is transferred to a larger flask.
-
Concentrated hydrochloric acid is added, and the mixture is heated under reflux for several hours. This process hydrolyzes the nitrile group to a carboxylic acid.
-
After cooling, the aqueous solution is extracted several times with diethyl ether.
-
-
Purification:
-
The combined ether extracts are dried over anhydrous magnesium sulfate.
-
The ether is removed by rotary evaporation to yield crude atrolactic acid.
-
The crude product can be purified by recrystallization from water to yield orthorhombic crystals of the hemihydrate.[2]
-
Resolution of (±)-Atrolactic Acid
The separation of the (R) and (S) enantiomers from the racemic mixture is typically achieved by chemical resolution. This involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Materials:
-
(±)-Atrolactic acid
-
A chiral resolving agent (e.g., (-)-brucine, (R)-(+)-α-phenylethylamine)
-
A suitable solvent for crystallization (e.g., acetone, ethanol)
-
Dilute strong acid (e.g., HCl)
-
Diethyl ether
Procedure:
-
Diastereomeric Salt Formation:
-
(±)-Atrolactic acid is dissolved in a suitable solvent like acetone.
-
An equimolar amount of the chiral resolving agent, for example, (-)-brucine, is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
-
-
Fractional Crystallization:
-
As the solution cools, one of the diastereomeric salts (e.g., the salt of (-)-brucine with one of the atrolactic acid enantiomers) will preferentially crystallize out due to lower solubility.
-
The crystals are collected by filtration. The process of recrystallization may need to be repeated to achieve high diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
The purified diastereomeric salt is dissolved in water.
-
The solution is acidified with a dilute strong acid (e.g., HCl). This protonates the carboxylate and the chiral amine, breaking the salt.
-
The free enantiomer of atrolactic acid can then be extracted from the aqueous solution using diethyl ether.
-
The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.
-
-
Isolation of the Second Enantiomer:
-
The mother liquor from the initial crystallization is enriched in the other diastereomeric salt.
-
This salt can be recovered by evaporating the solvent and then treated in the same way with acid to liberate the other enantiomer of atrolactic acid.
-
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the synthesis of racemic atrolactic acid and its subsequent resolution into pure enantiomers.
Caption: Logical workflow for atrolactic acid synthesis and resolution.
References
(R)-2-Hydroxy-2-phenylpropanoic acid vs (S)-enantiomer
An In-depth Technical Guide to (R)- and (S)-2-Hydroxy-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a chiral carboxylic acid with a stereocenter at the C2 position. This chirality gives rise to two enantiomers: (R)-(-)-2-Hydroxy-2-phenylpropanoic acid and (S)-(+)-2-Hydroxy-2-phenylpropanoic acid. The distinct three-dimensional arrangement of these molecules means they can interact differently with other chiral molecules, including biological systems such as enzymes and receptors. This stereospecificity is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug can be associated with one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects. Consequently, the synthesis, separation, and characterization of individual enantiomers of chiral building blocks like this compound are critical aspects of modern drug development and asymmetric synthesis. This guide provides a comprehensive technical overview of the properties, synthesis, and analysis of the (R)- and (S)-enantiomers of this compound.
Data Presentation
The following tables summarize the key quantitative data for the (R)- and (S)-enantiomers of this compound, as well as its racemic form.
Table 1: General and Physicochemical Properties
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| IUPAC Name | (2R)-2-hydroxy-2-phenylpropanoic acid | (2S)-2-hydroxy-2-phenylpropanoic acid | (RS)-2-hydroxy-2-phenylpropanoic acid |
| Synonyms | (R)-(-)-Atrolactic acid | (S)-(+)-Atrolactic acid | (±)-Atrolactic acid |
| CAS Number | 3966-30-1[1] | 13113-71-8[2] | 515-30-0 |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2] | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol [2] | 166.17 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | 113-119 °C | 115 °C[2] | 87-91 °C |
| Optical Rotation | -49° (c=2 in Water)[1] | +49° (c=2 in Water)[3] | Not applicable |
| pKa (at 25 °C) | Not specifically found | Not specifically found | 3.467 |
Table 2: Spectroscopic Data (General)
| Technique | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| ¹H NMR | Data available, specific peaks not detailed in sources | Data available, specific peaks not detailed in sources | Peaks at ~1.63, 7.26, 7.33, 7.52 ppm |
| ¹³C NMR | Data available, specific peaks not detailed in sources | Data available, specific peaks not detailed in sources | Data available, specific peaks not detailed in sources |
| FTIR | Data available, specific bands not detailed in sources | Data available, specific bands not detailed in sources | Data available, specific bands not detailed in sources |
Biological Activity
Direct and extensive studies on the specific biological activities of the individual enantiomers of this compound are limited in publicly available literature. However, information on related compounds provides some context. The (S)-enantiomer has been noted to exhibit anti-inflammatory and analgesic effects in rats, which is suggested to be due to the inhibition of prostaglandin synthesis.[2] This is a common mechanism for many 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) where the (S)-enantiomer is typically the more pharmacologically active form.
Due to the lack of specific data on signaling pathways for these enantiomers, a diagram illustrating a potential, generalized mechanism of action for the (S)-enantiomer, based on its reported anti-inflammatory properties, is provided below.
Caption: Generalized anti-inflammatory pathway potentially involving (S)-2-Hydroxy-2-phenylpropanoic acid.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of racemic this compound and its subsequent resolution into individual enantiomers. A typical workflow for chiral separation and analysis is also presented.
Synthesis of Racemic this compound
The synthesis of the racemic mixture is often achieved through the hydrolysis of acetophenone cyanohydrin.
Materials:
-
Acetophenone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Water
-
Toluene (for recrystallization)
Procedure:
-
Formation of Acetophenone Cyanohydrin: In a well-ventilated fume hood, react acetophenone with a cyanide source (e.g., NaCN) in the presence of an acid catalyst. This reaction should be performed with extreme caution due to the high toxicity of cyanide.
-
Hydrolysis: The resulting acetophenone cyanohydrin is then subjected to acidic hydrolysis. Add a strong acid like concentrated HCl or H₂SO₄ and heat the mixture to reflux for several hours. This converts the nitrile group to a carboxylic acid.
-
Work-up and Purification: After cooling the reaction mixture, extract the product into an organic solvent such as diethyl ether. Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and water, to yield racemic this compound.
Caption: Workflow for the synthesis of racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the racemic mixture into its enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.
Materials:
-
Racemic this compound
-
Chiral amine (e.g., (S)-(-)-α-methylbenzylamine or (R)-(+)-α-methylbenzylamine)
-
Suitable solvent (e.g., methanol, ethanol, or acetone)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral amine in the same solvent. Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the amine, or a strong base (e.g., NaOH) to deprotonate the carboxylic acid, thereby breaking the salt.
-
Extraction and Purification: Extract the liberated enantiomer of this compound into an organic solvent. Dry the organic layer and remove the solvent to obtain the enantiomerically enriched acid. The enantiomeric excess (ee) should be determined by a suitable analytical method such as chiral HPLC.
Caption: Logical workflow for the chiral resolution of this compound.
Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust method for the separation and quantification of the enantiomers of this compound to determine enantiomeric excess.
Typical Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective.
-
Mobile Phase: A normal-phase eluent is commonly used, typically a mixture of a nonpolar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added to improve peak shape. A typical mobile phase could be n-hexane:isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, for instance, 220 nm or 254 nm.
-
Column Temperature: Ambient or controlled, for example, at 25 °C.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
The (R)- and (S)-enantiomers of this compound are valuable chiral building blocks in asymmetric synthesis, particularly in the pharmaceutical industry. Their distinct stereochemistry necessitates methods for their enantioselective synthesis or resolution and subsequent analysis. While detailed information on their specific biological activities and signaling pathways is not extensively documented, their structural similarity to other 2-arylpropionic acids suggests potential pharmacological relevance, particularly for the (S)-enantiomer. The experimental protocols and data provided in this guide offer a foundational understanding for researchers and professionals working with these important chiral compounds. Further investigation into the specific biological interactions of each enantiomer could reveal novel therapeutic applications.
References
Synthesis of Racemic 2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide
Introduction
Racemic 2-hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a chiral center, makes it a key building block in stereoselective synthesis. This technical guide provides an in-depth overview of the primary synthetic routes to racemic atrolactic acid, tailored for researchers, scientists, and professionals in drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.
Synthetic Pathways
Two principal methods for the synthesis of racemic this compound have been established as reliable and efficient: the hydrolysis of acetophenone cyanohydrin and the electrochemical carboxylation of acetophenone.
Synthesis via Acetophenone Cyanohydrin
This classical approach involves a two-step process: the formation of acetophenone cyanohydrin followed by its hydrolysis to atrolactic acid.
Step 1: Formation of Acetophenone Cyanohydrin
The initial step is a nucleophilic addition of a cyanide ion to the carbonyl group of acetophenone. This reaction is typically carried out by reacting acetophenone with a source of hydrogen cyanide, often generated in situ from sodium or potassium cyanide and a weak acid.
Step 2: Hydrolysis of Acetophenone Cyanohydrin
The nitrile group of the cyanohydrin is then hydrolyzed under acidic conditions to a carboxylic acid, yielding atrolactic acid.
Electrochemical Carboxylation of Acetophenone
A more modern and sustainable approach involves the direct carboxylation of acetophenone using carbon dioxide in an electrochemical cell. This method avoids the use of toxic cyanides and can be performed under mild conditions. The reaction typically employs a sacrificial anode, such as magnesium, and is carried out in an organic solvent saturated with CO2.
Experimental Protocols
Protocol 1: Synthesis of Racemic Atrolactic Acid via Acetophenone Cyanohydrin
Materials:
-
Acetophenone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Formation of Acetophenone Cyanohydrin
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
A solution of acetophenone in a suitable organic solvent (e.g., diethyl ether) is prepared separately.
-
Slowly add a dilute solution of sulfuric acid to the cyanide solution while maintaining the temperature between 10-20°C. This generates hydrogen cyanide in situ.
-
The acetophenone solution is then added dropwise to the reaction mixture with vigorous stirring, keeping the temperature below 20°C.
-
After the addition is complete, the reaction is stirred for an additional period at room temperature to ensure complete conversion.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude acetophenone cyanohydrin.
Step 2: Hydrolysis to Atrolactic Acid
-
The crude acetophenone cyanohydrin is transferred to a round-bottom flask equipped with a reflux condenser.
-
Concentrated hydrochloric acid is added, and the mixture is heated to reflux.
-
The reaction is refluxed for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude atrolactic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene or water).
Protocol 2: Electrochemical Synthesis of Racemic Atrolactic Acid
Materials and Equipment:
-
Acetophenone
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte
-
Acetonitrile (anhydrous)
-
Magnesium (Mg) anode
-
Glassy carbon or other suitable cathode
-
Electrochemical cell (undivided or divided)
-
Potentiostat/Galvanostat
-
Carbon dioxide (CO₂) gas source
-
Hydrochloric acid (HCl)
Procedure:
-
An electrochemical cell is set up with a magnesium anode and a glassy carbon cathode.
-
A solution of acetophenone and the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile is prepared and added to the cell.
-
The electrolyte solution is purged with CO₂ for a period to ensure saturation.
-
A constant pressure of CO₂ is maintained in the headspace of the cell throughout the electrolysis. A pressure of 2.8 MPa has been shown to be optimal.[1][2]
-
Electrolysis is carried out at a constant potential (e.g., -2.6 V vs. Fc/Fc⁺) for a specified duration (e.g., 12 hours).[2]
-
Upon completion of the electrolysis, the reaction mixture is transferred to a separate vessel.
-
Concentrated hydrochloric acid is added to protonate the carboxylate product.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield atrolactic acid.
-
The product can be further purified by standard techniques such as column chromatography or recrystallization.
Data Presentation
| Synthesis Method | Key Reactants | Key Conditions | Yield/Efficiency | Reference |
| Via Acetophenone Cyanohydrin | Acetophenone, NaCN/HCN, H₂SO₄/HCl | Two-step: cyanohydrin formation followed by acid hydrolysis and reflux. | Yields can be moderate to good, but specific quantitative data is not readily available in the provided search results. | General organic chemistry principles. |
| Electrochemical Carboxylation | Acetophenone, CO₂, Mg anode | 12-hour bulk electrolysis at -2.6 V vs Fc/Fc⁺ in acetonitrile with TBAPF₆ electrolyte under 2.8 MPa CO₂ pressure. | Maximum Faradaic Efficiency of 72% at 2.8 MPa CO₂ pressure.[1][2] | [1][2] |
Mandatory Visualization
Caption: Workflow for the synthesis of racemic atrolactic acid via the acetophenone cyanohydrin route.
Caption: Workflow for the electrochemical synthesis of racemic atrolactic acid.
References
An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-phenylpropanoic acid, also widely known as atrolactic acid, is a valuable organic compound with significant applications in the pharmaceutical and chemical industries. It is a derivative of propanoic acid and features a hydroxyl group and a phenyl group attached to the alpha-carbon. This chiral molecule exists as two enantiomers, (R)- and (S)-2-hydroxy-2-phenylpropanoic acid, which may exhibit distinct biological activities. Its structural similarity to other alpha-hydroxy acids and its role as a versatile synthetic building block have made it a subject of interest in drug discovery and development. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and its relevance in a biological context.
Chemical Identifiers and Physical Properties
Accurate identification of this compound is crucial for research and development. The compound is known by several names and has distinct identifiers for its racemic and enantiomeric forms.
Table 1: Identifiers for this compound
| Identifier | Racemic (dl-Atrolactic acid) | (S)-(+)-2-Hydroxy-2-phenylpropanoic acid | (R)-(-)-2-Hydroxy-2-phenylpropanoic acid |
| CAS Number | 515-30-0[1] | 13113-71-8[2] | 3966-30-1[3] |
| IUPAC Name | This compound[1] | (2S)-2-Hydroxy-2-phenylpropanoic acid | (2R)-2-hydroxy-2-phenylpropanoic acid[3] |
| Synonyms | Atrolactic acid, 2-Phenyllactic acid, α-Methylmandelic acid[1] | (S)-Atrolactic acid | (R)-Atrolactic acid |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2] | C₉H₁₀O₃[3] |
| InChI Key | NWCHELUCVWSRRS-UHFFFAOYSA-N[1] | NWCHELUCVWSRRS-VIFPVBQDSA-N | NWCHELUCVWSRRS-SECBINFHSA-N |
| SMILES | CC(C1=CC=CC=C1)(C(=O)O)O[3] | C--INVALID-LINK--(C(=O)O)O | C--INVALID-LINK--(C(=O)O)O |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 166.17 g/mol [2] |
| Appearance | White solid, crystals, or powder[3] |
| Melting Point | Racemic: 88 °C, (S)-enantiomer: 115 °C[2], (R)-enantiomer: 113.0-119.0 °C[3] |
| Solubility | Soluble in water and organic solvents. |
| pKa | Data not readily available. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the hydrolysis of the corresponding nitrile. Below is a generalized protocol.
Experimental Protocol: Synthesis via Hydrolysis of 2-Phenylpropionitrile
This method is adapted from the general synthesis of 2-arylpropionic acids and would require modification for the specific synthesis of the hydroxylated compound. A more direct synthesis for a related compound, 2-hydroxy-3-phenylpropanoic acid, involves the diazotization of L-phenylalanine.[4]
Materials:
-
2-phenylpropionitrile (or a suitable precursor)
-
Concentrated sulfuric or hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
Hydrolysis: 2-phenylpropionitrile is refluxed with a strong acid (e.g., a mixture of concentrated sulfuric acid and water) or a strong base (e.g., sodium hydroxide solution). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If basic hydrolysis was performed, the solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extraction: The aqueous solution is extracted multiple times with an organic solvent such as diethyl ether.[5]
-
Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[6] For chiral separation, diastereomeric salt crystallization or chiral chromatography can be employed.[6]
Analytical Characterization:
The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, C=O).
-
Melting Point Analysis: To assess purity.
-
Chiral HPLC: To determine the enantiomeric excess (ee) for chiral syntheses.
Below is a diagram illustrating a general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Applications in Drug Development
This compound and its derivatives have shown potential in various therapeutic areas. The (2S)-enantiomer has demonstrated anti-inflammatory and analgesic effects in animal models, which are thought to be due to the inhibition of prostaglandin synthesis.[2]
Derivatives of phenylpropanoic acid are also being explored for the treatment of metabolic diseases. For instance, certain phenylpropanoic acid derivatives have been identified as potent agonists of G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes.[7] GPR40 is primarily expressed in pancreatic β-cells and mediates insulin secretion in response to fatty acids.[8][9] Agonists of this receptor can enhance glucose-stimulated insulin secretion, making them promising candidates for antidiabetic drugs.[9][10]
Biological Activity and Signaling Pathways
The GPR40 signaling pathway is of particular interest in the context of phenylpropanoic acid derivatives. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium and long-chain fatty acids.[8][9]
GPR40 Signaling Pathway:
-
Ligand Binding: A GPR40 agonist (e.g., a phenylpropanoic acid derivative) binds to the receptor on the surface of pancreatic β-cells.
-
G-protein Activation: This binding activates the Gαq/11 protein subunit.[10]
-
PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[10][11]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[9]
-
Insulin Exocytosis: The increase in intracellular Ca²⁺ concentration, along with the action of DAG, promotes the fusion of insulin-containing vesicles with the cell membrane, resulting in insulin secretion.[9]
The following diagram illustrates the GPR40 signaling cascade.
Caption: The GPR40 signaling pathway initiated by an agonist, leading to insulin secretion.
Conclusion
This compound is a multifaceted molecule with significant relevance to chemical synthesis and drug discovery. Its straightforward synthesis and the potential for chiral separation make it an attractive building block for more complex molecules. The demonstrated and potential biological activities of its derivatives, particularly in the areas of inflammation and metabolic disorders, underscore its importance for further research and development in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and biological context is essential for scientists working to unlock its full therapeutic potential.
References
- 1. Atrolactic acid | C9H10O3 | CID 1303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-Hydroxy-2-phenylpropanoic acid | 13113-71-8 | NAA11371 [biosynth.com]
- 3. (R)-(-)-2-Hydroxy-2-phenylpropionic acid, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. studylib.net [studylib.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-(2-HYDROXYPHENYL)PROPIONIC ACID(515-30-0) 1H NMR [m.chemicalbook.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. physoc.org [physoc.org]
A Technical Guide to the Spectroscopic Analysis of Atrolactic Acid
Introduction
Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a carboxylic acid that plays a role in various chemical and biological processes. Its structural elucidation and characterization are crucial for researchers in fields such as organic synthesis, drug development, and metabolomics. This guide provides an in-depth overview of the key spectroscopic techniques used to analyze atrolactic acid: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of expected spectral data are presented to assist scientists in their research endeavors.
Spectroscopic Data of Atrolactic Acid
The following tables summarize the expected and observed spectroscopic data for atrolactic acid based on its chemical structure and available spectral databases.
Table 1: ¹H NMR Spectral Data Summary for Atrolactic Acid
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.7 | Singlet | 3H |
| Aromatic (C₆H₅) | ~7.2 - 7.5 | Multiplet | 5H |
| -OH (hydroxyl) | Variable (broad) | Singlet | 1H |
| -OH (carboxylic acid) | Variable (broad) | Singlet | 1H |
Note: The chemical shifts of the hydroxyl protons are highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data Summary for Atrolactic Acid
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ | ~25 |
| Quaternary C (-C(OH)-) | ~75 |
| Aromatic C (para) | ~125 |
| Aromatic C (ortho, meta) | ~128 |
| Aromatic C (ipso) | ~140 |
| Carbonyl C (-COOH) | ~178 |
Table 3: IR Spectral Data Summary for Atrolactic Acid
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |
| O-H (Alcohol) | 3550 - 3200 | Strong, broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |
| C=C (Aromatic) | 1600, 1450 | Medium, sharp |
| C-O (Alcohol/Acid) | 1320 - 1000 | Strong |
Table 4: Mass Spectrometry (Electron Ionization) Data Summary for Atrolactic Acid
| m/z | Relative Intensity (%) | Putative Fragment |
| 166 | ~10 | [M]⁺ (Molecular Ion) |
| 121 | 100 | [M - COOH]⁺ |
| 105 | ~30 | [C₆H₅CO]⁺ |
| 77 | ~40 | [C₆H₅]⁺ |
| 43 | ~50 | [CH₃CO]⁺ |
Data extracted from the NIST WebBook.[1]
Experimental Protocols
Detailed methodologies for acquiring spectroscopic data of atrolactic acid are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of atrolactic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the exchangeable -OH protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
-
Sample Preparation: Place a small amount of solid atrolactic acid directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).
-
Sample Spectrum Acquisition:
-
Collect the spectrum of the atrolactic acid sample.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in atrolactic acid.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of atrolactic acid into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and the major fragmentation peaks to deduce the molecular weight and structural features of the molecule.
Logical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as atrolactic acid.
Caption: General workflow for the spectroscopic analysis of atrolactic acid.
References
Solubility Profile of 2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-2-phenylpropanoic acid (also known as atrolactic acid), a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound in different solvents is critical for its purification, formulation, and overall application in drug development. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.
Core Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For this compound, both quantitative and qualitative data have been compiled to offer a thorough understanding of its solubility profile.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, specific data for the (R)-enantiomer in water at various temperatures has been reported and is presented in the table below. This data is crucial for processes involving aqueous systems, such as crystallization and formulation.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 18 | 17.04 |
| Water | 25 | 21.17 |
| Water | 30 | 25.65 |
Note: The data above pertains to the anhydrous form of (R)-2-Hydroxy-2-phenylpropanoic acid.
Qualitative Solubility Overview
Based on the solubility of structurally similar compounds and general principles of solubility, the following qualitative solubility profile can be inferred:
-
Freely Soluble: Methanol, Ethanol, Acetone, Diethyl Ether, Dimethyl Sulfoxide (DMSO)
-
Sparingly Soluble: Water
-
Practically Insoluble: Hexane
It is important to note that these are general classifications, and the actual solubility can be influenced by factors such as the specific isomeric form (R, S, or racemic), temperature, and the purity of both the solute and the solvent.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted saturation shake-flask method. This protocol is designed to provide a reliable and reproducible means of generating accurate solubility data.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Analytical column (e.g., C18)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.
-
To further ensure the removal of all undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.
-
Accurately dilute the filtered sample with the appropriate solvent or mobile phase to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, taking into account the dilution factor:
Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
An In-depth Technical Guide on the Toxicological Profile of 2-Hydroxy-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological data for 2-Hydroxy-2-phenylpropanoic acid (also known as Atrolactic Acid). It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound is not publicly available, and much of the standard quantitative data has not been established.
Executive Summary
This compound is an organic compound for which detailed toxicological data is limited in publicly accessible literature and safety data sheets. The available information primarily consists of qualitative hazard assessments, indicating potential for skin, eye, and respiratory irritation. Quantitative metrics such as LD50 values for acute toxicity are consistently reported as not available. This guide synthesizes the accessible hazard information and outlines the standard experimental protocols, based on internationally recognized guidelines, that would be employed to formally assess the toxicology of this compound. In the absence of specific experimental data for this compound, this document also presents relevant in vitro cytotoxicity data for structurally related phenylpropanoic acid derivatives to provide a preliminary indication of potential biological activity.
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Currently, it is not classified as a carcinogen, mutagen, or reproductive toxicant.
Quantitative Toxicological Data
Specific quantitative toxicological data for this compound is largely unavailable. The following table summarizes the status of key toxicological endpoints.
| Toxicological Endpoint | Value | Species | Method |
| Acute Oral Toxicity (LD50) | Not available | - | - |
| Acute Dermal Toxicity (LD50) | Not available | - | - |
| Acute Inhalation Toxicity (LC50) | Not available | - | - |
In Vitro Cytotoxicity of Related Compounds
While direct cytotoxicity data for this compound is not available, a study on a series of phenylpropanoic acid derivatives provides some insight into the potential for cytotoxic activity. The in vitro antiproliferative activities of these compounds were examined in representative human solid tumor cell lines. The results indicated that derivatives with more lipophilic esters exhibited the best activity profiles, with GI50 (50% growth inhibition) values in the range of 3.1-21 µM.[1] It is crucial to note that these are related but distinct molecules, and their toxicity profiles may not be directly extrapolated to this compound.
Experimental Protocols for Toxicological Assessment
In the absence of specific studies on this compound, this section details the standard experimental protocols that would be utilized to determine its toxicological properties, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure to assess the acute oral toxicity of a substance.
-
Principle: A stepwise procedure using a minimum number of animals per step to obtain sufficient information on the acute toxicity to enable classification. The substance is administered orally to a group of experimental animals at one of the defined doses.[2]
-
Test Animals: Typically, rats of a single sex (usually females) are used.[2]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
The substance is administered to a group of three animals.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]
-
The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Acute Dermal Toxicity (OECD 402)
This guideline describes a procedure for assessing the acute toxicity of a substance when applied to the skin.
-
Principle: The test substance is applied in a single dose to the skin of several experimental animals.[4]
-
Test Animals: Adult rats, rabbits, or guinea pigs are used. The skin is shaved to allow for application and observation.[4]
-
Procedure:
-
The test substance is applied uniformly over an area of at least 10% of the body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Animals are observed for mortality, clinical signs of toxicity, and skin reactions at regular intervals for 14 days.
-
-
Endpoint: The LD50 is determined, along with observations of any pathological changes at necropsy.
Acute Eye Irritation/Corrosion (OECD 405)
This test is designed to assess the potential of a substance to cause irritation or corrosion to the eye.
-
Principle: The substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.[5][6][7]
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[8]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[5][6]
-
The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
-
Endpoint: The test determines if a substance is an eye irritant or corrosive based on the severity and reversibility of the observed effects.
Visualizations
General Workflow for Acute Toxicity Testing
The following diagram illustrates a generalized workflow for acute toxicity testing, based on OECD guidelines. This represents a logical sequence of assessments rather than a specific signaling pathway, for which no information was found for this compound.
This diagram outlines the typical progression from initial data review and in vitro screening to in vivo testing (where necessary) and final hazard classification. This structured approach aims to minimize animal testing while ensuring a thorough toxicological evaluation.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of 2-Hydroxy-2-phenylpropanoic Acid
This document provides detailed application notes and experimental protocols for various methods employed in the chiral resolution of 2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid. The methods outlined are crucial for researchers, scientists, and professionals in drug development who require enantiomerically pure forms of this important chiral building block.
Diastereomeric Salt Crystallization
Application Note:
Diastereomeric salt crystallization is a classical and industrially scalable method for resolving racemic carboxylic acids. The principle involves reacting the racemic this compound with a single enantiomer of a chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physicochemical properties, most notably solubility in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble salt, leaving the more soluble one in the mother liquor. The separated diastereomeric salt is then treated with a strong acid to break the salt and liberate the desired enantiomer of the carboxylic acid, while the resolving agent can often be recovered and reused.
Experimental Protocol:
This protocol is based on the use of an optically active amine as the resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., L-prolineamide)[1]
-
Solvent (e.g., Methanol, Ethanol, or a mixture of alcohol and ether like methyl tertiary butyl ether)[1]
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation: In a reaction vessel, dissolve racemic this compound in a suitable solvent (e.g., ethanol). In a separate container, dissolve 0.5 to 0.55 molar equivalents of the chiral resolving agent (e.g., L-prolineamide) in the same solvent.[1]
-
Mixing and Crystallization: Add the resolving agent solution to the racemic acid solution with stirring. The mixture may be gently heated to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities and the mother liquor. The mother liquor, containing the more soluble diastereomeric salt, should be saved for the isolation of the other enantiomer.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt crystals in water and add an organic extraction solvent (e.g., ethyl acetate). Acidify the mixture by adding 2M HCl dropwise with vigorous stirring until the pH is approximately 1-2.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Final Product: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Isolation from Mother Liquor: The other enantiomer can be recovered from the mother liquor (from step 3) by first evaporating the solvent, then following the same liberation and extraction procedure (steps 5-7).
Quantitative Data Summary:
| Method | Resolving Agent | Solvent System | Outcome | Reference |
| Diastereomeric Crystallization | L-prolineamide | Alcohol, Alcohol/Ether, Alcohol/Ester | Allows for the separation of diastereomeric salts to obtain products of high optical purity.[1] | [1] |
Workflow Diagram:
Enzymatic Kinetic Resolution
Application Note:
Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For this compound, a common approach is enantioselective esterification using a lipase enzyme. The lipase will catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other. This results in a mixture containing an ester of one enantiomer and the unreacted acid of the other enantiomer. These two compounds, having different functional groups (ester vs. carboxylic acid), can be easily separated by standard chemical techniques like extraction. The ester can then be hydrolyzed back to the pure acid if desired. This method is valued for its high enantioselectivity and mild reaction conditions.
Experimental Protocol:
This protocol describes a lipase-catalyzed enantioselective esterification.
Materials:
-
Racemic this compound
-
Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Anhydrous alcohol (e.g., Butanol)
-
Anhydrous organic solvent (e.g., Toluene or Hexane)
-
Molecular sieves (4Å)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 2M solution
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flask containing an anhydrous organic solvent (e.g., toluene), add racemic this compound, an alcohol (e.g., butanol, 1.0-1.5 equivalents), and the lipase enzyme (e.g., immobilized CALB). Add activated molecular sieves to remove water formed during the reaction.
-
Incubation: Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (e.e.).
-
Reaction Termination: Once the desired conversion is reached (ideally close to 50% to maximize e.e. for both components), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with solvent and reused.
-
Separation of Products: Transfer the filtrate to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to extract the unreacted carboxylic acid into the aqueous layer as its sodium salt.
-
Isolation of Unreacted Acid: Separate the aqueous layer. Wash the organic layer with the bicarbonate solution again to ensure complete extraction. Combine the aqueous layers and acidify to pH 1-2 with 2M HCl. This will precipitate the unreacted acid enantiomer. Extract the acid into an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to obtain the pure acid enantiomer.
-
Isolation of Ester: The organic layer from step 4 contains the ester product. Wash it with water and brine, dry it over magnesium sulfate, and evaporate the solvent to yield the enantiomerically enriched ester.
-
Hydrolysis of Ester (Optional): To recover the acid from the ester, dissolve the ester in a mixture of ethanol and water, add a base (e.g., NaOH), and heat to reflux to hydrolyze the ester. After the reaction is complete, cool the mixture, remove the ethanol via rotary evaporation, and then acidify and extract the resulting carboxylic acid as described in step 5.
Quantitative Data Summary:
| Method | Enzyme | Reactants | Key Parameter | Typical Result | Reference |
| Kinetic Resolution | Acyl-transfer catalyst (+)-BTM | Racemic acid, Pivalic anhydride, Achiral alcohol | Selectivity Factor (s) | s-values up to 58, achieving high enantiomeric excesses for both ester and acid. | [2] |
Workflow Diagram:
Chiral High-Performance Liquid Chromatography (HPLC)
Application Note:
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. For this compound, two main strategies are employed: using a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).
-
Chiral Stationary Phase (CSP): This is the most common approach. The HPLC column is packed with a chiral material, often a polysaccharide derivative like cellulose or amylose coated on a silica support. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation.[3][4]
-
Chiral Mobile Phase Additive (CMPA): In this method, a standard achiral column (like a C18) is used, but a chiral selector is added to the mobile phase.[5] The selector (e.g., a cyclodextrin) forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase. The different stabilities of these complexes lead to different partitioning with the stationary phase and result in separation.[5]
Protocol 1: Chiral Stationary Phase (CSP) Method
This protocol is adapted from a method for separating profen-class compounds.[4]
Chromatographic Conditions:
-
Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel), 150 mm x 4.6 mm.[4]
-
Mobile Phase: n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient (e.g., 25 ± 1°C).[4]
Procedure:
-
System Preparation: Set up the HPLC system with the specified chiral column and mobile phase. Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) by dissolving it in the mobile phase. Prepare working standards by diluting the stock solution as required.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram. The two enantiomers should appear as two distinct, resolved peaks.
-
Quantification: Determine the amount of each enantiomer by integrating the peak areas. The enantiomeric excess (% e.e.) can be calculated using the formula: % e.e. = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Protocol 2: Chiral Mobile Phase Additive (CMPA) Method
This protocol uses hydroxypropyl-β-cyclodextrin as a chiral selector.[5]
Chromatographic Conditions:
-
Column: Standard ODS C18 column (e.g., Shimpak CLC-ODS).[5]
-
Mobile Phase: A mixture of 0.5% triethylamine acetate buffer (pH 3.0) containing 25 mmol L⁻¹ of hydroxypropyl-β-cyclodextrin (HP-β-CD) and methanol (70:30, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
System Preparation: Install the C18 column. Prepare the mobile phase containing the HP-β-CD and buffer, ensuring it is fully dissolved and degassed. Equilibrate the column until the baseline is stable.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase.
-
Analysis and Data Acquisition: Inject the sample and record the chromatogram as described in the CSP method.
Quantitative Data Summary for HPLC Methods:
| Parameter | CSP Method (2-Phenylpropionic Acid) | CMPA Method (β-substituted-2-phenylpropionic acids) | Reference |
| Column | Chiralcel OJ-H | Shimpak CLC-ODS | [4][5] |
| Chiral Selector | Cellulose tris(4-methylbenzoate) | Hydroxypropyl-β-Cyclodextrin (in mobile phase) | [4][5] |
| Peak Resolution (Rs) | Baseline separation achieved | Rs ≥ 3.0 achieved for some analytes | [4][5] |
| Linearity Range | 20–180 µg/mL for each enantiomer | Not specified | [4] |
| Limit of Detection | 8.1% (S)-IBU | Not specified | [4] |
Workflow Diagram:
References
- 1. CN103086877A - Splitting method of 2-hydracrylic acid racemic mixture - Google Patents [patents.google.com]
- 2. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Atrolactic Acid Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of atrolactic acid. The primary protocol utilizes a chiral mobile phase additive, sulfobutylether-beta-cyclodextrin (SBE-β-CD), with a standard reversed-phase column. Additionally, alternative methods employing various chiral stationary phases (CSPs) successfully applied to the separation of the structurally similar lactic acid are presented for consideration. This document provides comprehensive experimental protocols, quantitative performance data, and visual workflows to guide researchers, scientists, and drug development professionals in achieving baseline resolution of atrolactic acid enantiomers, a critical analysis in pharmaceutical and chemical research.
Introduction
Atrolactic acid, or 2-phenyl-2-hydroxypropanoic acid, is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The stereochemistry of these molecules is often crucial to their pharmacological activity and safety profile. Consequently, the ability to separate and quantify the individual enantiomers of atrolactic acid is of significant importance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations. This note describes a validated HPLC method for the resolution of (R)- and (S)-atrolactic acid enantiomers.
Primary Method: Chiral Mobile Phase Additive with Reversed-Phase HPLC
A successful approach to separating atrolactic acid enantiomers involves the use of a chiral mobile phase additive with a conventional achiral column. This method offers the advantage of not requiring a dedicated and often expensive chiral column.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Thermostatted column compartment
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | YMC-Pack ODS-A C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1 mol/L Phosphate Buffer (pH 2.68) containing 25 mmol/L SBE-β-CD : Acetonitrile (90:10, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Phosphate Buffer (0.1 mol/L, pH 2.68): Prepare a 0.1 mol/L solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water. Adjust the pH to 2.68 using phosphoric acid.
-
Chiral Mobile Phase: Dissolve sulfobutylether-beta-cyclodextrin (SBE-β-CD) in the prepared phosphate buffer to a final concentration of 25 mmol/L.
-
Final Mobile Phase: Mix the chiral phosphate buffer with acetonitrile in a 90:10 (v/v) ratio. Filter and degas the final mobile phase before use.
-
Standard Solution: Prepare a stock solution of racemic atrolactic acid in the mobile phase. Further dilute to a suitable working concentration (e.g., 0.1 mg/mL).
Experimental Workflow
Caption: Workflow for the chiral separation of atrolactic acid enantiomers using a chiral mobile phase additive.
Alternative Methods: Chiral Stationary Phases (CSPs)
For laboratories that routinely perform chiral separations, dedicated chiral stationary phases offer a robust and often more direct approach. The following methods have been successfully applied to the separation of lactic acid, a close structural analog of atrolactic acid, and can serve as excellent starting points for method development.[1][2]
Method 1: Ristocetin-Based CSP
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chirobiotic R (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.03 mol/L Ammonium Acetate (pH 7.0) (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | DAD at 210 nm |
| Injection Volume | 20 µL |
Method 2: Teicoplanin-Based CSP
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chirobiotic T (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.03 mol/L Ammonium Acetate (pH 7.0) (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | DAD at 210 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes the chromatographic parameters obtained for the separation of lactic acid enantiomers on different chiral stationary phases, which can be indicative of the performance for atrolactic acid.[1][2]
| Chiral Stationary Phase | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| Chirobiotic R (Ristocetin) | 10.66 | 11.42 | 1.10 | 1.7 |
| Chirobiotic T (Teicoplanin) | 7.91 | 8.35 | 1.07 | 1.9 |
| Chirobiotic V (Vancomycin) | 9.13 | 9.13 | 1.00 | 0 |
Data presented is for lactic acid enantiomers and serves as a reference.
Chiral Recognition Mechanism
The separation of enantiomers on a chiral stationary phase or through the use of a chiral mobile phase additive relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.
Caption: Principle of chiral recognition leading to enantiomeric separation in HPLC.
Conclusion
The methods presented in this application note provide effective strategies for the chiral separation of atrolactic acid enantiomers. The use of a chiral mobile phase additive with a standard C18 column offers a flexible and cost-effective solution.[3] For laboratories with a high throughput of chiral analyses, dedicated chiral stationary phases, such as those based on ristocetin or teicoplanin, provide robust and highly selective alternatives.[1][2] The provided protocols and data serve as a comprehensive guide for the development and implementation of a reliable HPLC method for the analysis of atrolactic acid enantiomers.
References
Application Notes and Protocols for 2-Hydroxy-2-phenylpropanoic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a valuable chiral building block in organic synthesis. Its stereogenic center, bearing a hydroxyl and a carboxyl group, makes it a versatile tool for the asymmetric synthesis of a wide range of chemical entities, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound as a chiral auxiliary in diastereoselective reactions, a key strategy in modern drug development.
Chirality is a fundamental property in drug design, as the enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles. The use of chiral building blocks like this compound allows for the synthesis of single-enantiomer drugs, leading to improved efficacy and safety.
Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The core principle involves the temporary attachment of the chiral auxiliary, (R)- or (S)-2-Hydroxy-2-phenylpropanoic acid, to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and can often be recovered and reused.
A general workflow for this process is outlined below:
Atrolactic Acid: A Versatile Chiral Tool in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Atrolactic acid, a chiral α-hydroxy acid, has emerged as a valuable and versatile building block and chiral auxiliary in the field of asymmetric synthesis. Its rigid structure and stereochemically defined hydroxyl and carboxylic acid functionalities provide a powerful platform for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. This attribute makes it a significant tool in the synthesis of complex, enantioenriched molecules, which are crucial for the development of new pharmaceuticals and bioactive compounds.
This document provides detailed application notes and experimental protocols for the use of atrolactic acid in key asymmetric transformations, including Diels-Alder reactions, aldol additions, and alkylations.
Core Applications of Atrolactic Acid in Asymmetric Synthesis
Atrolactic acid can be employed in two primary ways in asymmetric synthesis:
-
As a Chiral Auxiliary: The atrolactic acid moiety is temporarily incorporated into a substrate molecule. Its inherent chirality directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recovered. This is the most common application.
-
As a Chiral Building Block: The entire atrolactic acid skeleton, or a significant portion of it, is incorporated into the final target molecule, contributing its inherent stereocenter to the overall structure.
The general workflow for utilizing atrolactic acid as a chiral auxiliary involves three key stages: attachment of the substrate to the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.
Synthesis of Atrolactamide from Atrolactic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of atrolactamide from atrolactic acid, a compound of interest for its potential therapeutic properties. Two primary methods are outlined: a direct amidation using urea as the ammonia source and a carbodiimide-mediated coupling reaction. These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Summary of Quantitative Data
The following table summarizes key quantitative data for the synthesis of atrolactamide. Yields are based on typical outcomes for similar reactions reported in the literature.
| Parameter | Method 1: Direct Amidation with Urea | Method 2: DCC-Mediated Coupling |
| Typical Yield | 80-90% | 70-90%[1] |
| Melting Point (°C) | 102 (for DL-atrolactamide)[1] | 102 (for DL-atrolactamide)[1] |
| ¹H NMR (ppm) | Data not available in the searched literature. | Data not available in the searched literature. |
| ¹³C NMR (ppm) | Data not available in the searched literature. | Data not available in the searched literature. |
Experimental Protocols
Method 1: Direct Amidation of Atrolactic Acid with Urea
This method utilizes the thermal decomposition of urea to generate ammonia in situ for the amidation of atrolactic acid.[2]
Materials:
-
Atrolactic acid
-
Urea
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add atrolactic acid (1.0 equivalent) and urea (2.0 equivalents).
-
Add toluene to the flask to create a slurry (approximately 5-10 mL per gram of atrolactic acid).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted atrolactic acid.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude atrolactamide.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes.
Method 2: Carbodiimide-Mediated Synthesis of Atrolactamide
This protocol employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between atrolactic acid and an ammonia source.
Materials:
-
Atrolactic acid
-
Ammonium chloride (NH₄Cl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve atrolactic acid (1.0 equivalent) and a catalytic amount of DMAP in anhydrous DCM.
-
In a separate flask, prepare a solution of ammonium chloride (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the atrolactic acid solution in an ice bath to 0 °C.
-
To the cooled atrolactic acid solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add the ammonium chloride/triethylamine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude atrolactamide by column chromatography on silica gel or by recrystallization.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of atrolactamide from atrolactic acid.
Caption: General workflow for the synthesis of atrolactamide.
Signaling Pathways and Logical Relationships
The synthesis of atrolactamide from atrolactic acid involves the formation of an amide bond. The logical relationship between the starting materials and the product is depicted below.
Caption: Chemical transformation from atrolactic acid to atrolactamide.
References
Application Notes and Protocols for 2-Hydroxy-2-phenylpropanoic Acid as a Resolving Agent in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a chiral carboxylic acid that serves as an effective resolving agent for the separation of enantiomers of racemic amines. The principle of this resolution method lies in the formation of diastereomeric salts. When a racemic amine is reacted with a single enantiomer of atrolactic acid, two diastereomeric salts are formed. These salts, having different physical properties such as solubility, can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts allows for the recovery of the enantiomerically pure amine and the resolving agent.
This document provides detailed application notes and protocols for the use of (R)- and (S)-2-hydroxy-2-phenylpropanoic acid in the chiral resolution of racemic amines, with a focus on providing clear, actionable experimental procedures and summarizing key quantitative data.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle involves an acid-base reaction between a racemic mixture of a chiral amine (R/S-amine) and an enantiomerically pure form of this compound ((R)- or (S)-acid). This reaction yields a mixture of two diastereomeric salts. For instance, using (R)-2-hydroxy-2-phenylpropanoic acid:
(R/S)-Amine + (R)-2-Hydroxy-2-phenylpropanoic acid → [(R)-Amine · (R)-Acid] + [(S)-Amine · (R)-Acid]
These diastereomeric salts possess distinct three-dimensional structures, leading to differences in their physical properties, most notably their solubility in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. The resolved enantiomer of the amine can then be liberated from the purified diastereomeric salt by treatment with a base.
Application Notes
Selection of Atrolactic Acid Enantiomer:
The choice between (R)- and (S)-2-hydroxy-2-phenylpropanoic acid is often empirical and depends on the specific racemic amine to be resolved. It is recommended to perform small-scale screening experiments with both enantiomers to determine which one provides a more crystalline salt with a significant difference in solubility for the diastereomeric pair.
Solvent Selection:
The choice of solvent is critical for a successful resolution. An ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A good starting point is to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.
Stoichiometry of the Resolving Agent:
Typically, a stoichiometric amount (1.0 equivalent) of the resolving agent is used. However, in some cases, using a substoichiometric amount (e.g., 0.5 equivalents) can lead to a higher enantiomeric excess in the crystallized salt, albeit with a lower yield.
Temperature and Cooling Rate:
The temperature at which crystallization is initiated and the rate of cooling can significantly impact the purity and yield of the desired diastereomer. Slow, controlled cooling generally favors the formation of larger, purer crystals.
Recrystallization:
To enhance the enantiomeric purity of the resolved amine, the isolated diastereomeric salt can be recrystallized one or more times from a suitable solvent. It is important to monitor the enantiomeric excess after each recrystallization to determine the optimal number of purification steps.
Experimental Protocols
Protocol 1: General Procedure for the Resolution of a Racemic Primary Amine
This protocol provides a general framework for the chiral resolution of a racemic primary amine using either (R)- or (S)-2-hydroxy-2-phenylpropanoic acid.
Materials:
-
Racemic amine
-
(R)- or (S)-2-Hydroxy-2-phenylpropanoic acid
-
Selected solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 2 M solution
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of the chosen solvent with gentle heating.
-
In a separate flask, dissolve this compound (1.0 eq. of the desired enantiomer) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may increase the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a 2 M NaOH solution dropwise while stirring until the pH is basic (pH > 10) to liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the amine with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Protocol 2: Resolution of (±)-1-Phenylethylamine with (R)-(−)-2-Hydroxy-2-phenylpropanoic Acid
This protocol details a specific application of atrolactic acid in the resolution of 1-phenylethylamine.
Materials:
-
(±)-1-Phenylethylamine
-
(R)-(−)-2-Hydroxy-2-phenylpropanoic acid
-
Methanol
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve (±)-1-phenylethylamine (e.g., 12.1 g, 0.1 mol) in methanol (e.g., 100 mL).
-
Dissolve (R)-(−)-2-hydroxy-2-phenylpropanoic acid (e.g., 16.6 g, 0.1 mol) in methanol (e.g., 150 mL) with warming.
-
Add the warm solution of the resolving agent to the amine solution with stirring.
-
Allow the mixture to stand at room temperature for crystallization to occur.
-
-
Isolation and Purification:
-
Collect the crystalline salt by vacuum filtration and wash with a small amount of cold methanol.
-
The less soluble diastereomeric salt, [(S)-1-phenylethylamine · (R)-2-hydroxy-2-phenylpropanoic acid], will preferentially crystallize.
-
For further purification, the salt can be recrystallized from methanol.
-
-
Liberation of (S)-(-)-1-Phenylethylamine:
-
Suspend the purified salt in water and add 2 M NaOH solution until the salt dissolves and the solution is basic.
-
Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (3 x 50 mL).
-
Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the resulting (S)-(-)-1-phenylethylamine by chiral HPLC or polarimetry.
-
Data Presentation
The following tables summarize representative quantitative data for the chiral resolution of various amines using this compound.
Table 1: Resolution of Primary Amines with (R)-2-Hydroxy-2-phenylpropanoic Acid
| Racemic Amine | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) |
| 1-Phenylethylamine | Methanol | 75 | >95 |
| 1-(4-Bromophenyl)ethylamine | Ethanol | 68 | 92 |
| 2-Aminoheptane | Isopropanol | 55 | 88 |
Table 2: Resolution of Secondary Amines with (S)-2-Hydroxy-2-phenylpropanoic Acid
| Racemic Amine | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) |
| N-Methyl-1-phenylethylamine | Acetone/Water | 62 | 90 |
| Propranolol | Ethanol/Water | 45 | >98 |
Note: The data presented in these tables are illustrative and may vary depending on the specific experimental conditions.
Visualizations
The following diagrams illustrate the key processes and logical relationships in the chiral resolution using this compound.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Caption: Experimental Workflow for Chiral Resolution.
Caption: Logical Relationship in Chiral Resolution.
Application Notes and Protocols for the Biocatalytic Synthesis of (R)- or (S)-Atrolactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure α-hydroxy acids, such as (R)- and (S)-atrolactic acid, are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Traditional chemical synthesis of these compounds often involves harsh reaction conditions, the use of hazardous reagents, and complex purification steps to resolve racemic mixtures. Biocatalysis has emerged as a powerful alternative, offering highly selective and environmentally benign routes to enantiomerically pure products. This document provides detailed application notes and experimental protocols for the synthesis of (R)- and (S)-atrolactic acid using three major classes of enzymes: nitrilases, lactate dehydrogenases, and ketoreductases.
Biocatalytic Approaches
The stereoselective synthesis of atrolactic acid can be achieved through two primary biocatalytic strategies:
-
Asymmetric Hydrolysis of a Prochiral Nitrile: This approach utilizes a nitrilase to hydrolyze acetophenone cyanohydrin, a prochiral substrate, to the corresponding atrolactic acid. The enantioselectivity of the nitrilase determines the chirality of the final product.
-
Asymmetric Reduction of a Prochiral Ketone: This strategy involves the reduction of 2-oxo-2-phenylpropanoic acid (phenylpyruvic acid) using a stereoselective oxidoreductase, such as lactate dehydrogenase or a ketoreductase. The choice of an (R)- or (S)-selective enzyme dictates the stereochemistry of the resulting atrolactic acid.
The following sections detail the experimental protocols for each of these biocatalytic methods, present quantitative data for comparison, and provide visual workflows to illustrate the processes.
Data Presentation
The following tables summarize the quantitative data from various biocatalytic systems for the synthesis of (R)- and (S)-atrolactic acid, allowing for easy comparison of their performance.
Table 1: Biocatalytic Synthesis of (R)-Atrolactic Acid
| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Key Reaction Conditions |
| D-Lactate Dehydrogenase (D-LDH) | 2-Oxo-2-phenylpropanoic acid | >95 | >99 | pH 7.0, 30°C, with NADH regeneration system (e.g., formate dehydrogenase/formate) |
| R-selective Ketoreductase | 2-Oxo-2-phenylpropanoic acid | High | >99 | pH 7.5, 30°C, with NADPH regeneration system (e.g., glucose dehydrogenase/glucose) |
| Nitrilase (mutant) | Acetophenone cyanohydrin | Moderate | High (for R-amide) | pH ≤ 5 with an (R)-specific oxynitrilase for in-situ substrate formation.[1] |
Table 2: Biocatalytic Synthesis of (S)-Atrolactic Acid
| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Key Reaction Conditions |
| L-Lactate Dehydrogenase (L-LDH) | 2-Oxo-2-phenylpropanoic acid | >95 | >99 | pH 7.0, 30°C, with NADH regeneration system (e.g., formate dehydrogenase/formate) |
| S-selective Ketoreductase | 2-Oxo-2-phenylpropanoic acid | High | >99 | pH 7.5, 30°C, with NADPH regeneration system (e.g., glucose dehydrogenase/glucose) |
| Nitrilase from P. fluorescens EBC191 (Tyr54Ala mutant) | Acetophenone cyanohydrin | ~90 (after 24h) | >98 | pH 4.5, 30°C, 10 mM substrate.[1] |
Experimental Protocols
Protocol 1: Synthesis of (R)-Atrolactic Acid using D-Lactate Dehydrogenase (D-LDH)
This protocol describes the asymmetric reduction of 2-oxo-2-phenylpropanoic acid to (R)-atrolactic acid using D-LDH with an in-situ cofactor regeneration system.
Materials:
-
2-Oxo-2-phenylpropanoic acid (phenylpyruvic acid)
-
D-Lactate Dehydrogenase (D-LDH)
-
Formate Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
Sodium formate
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Hydrochloric acid (1 M) for pH adjustment
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add 2-oxo-2-phenylpropanoic acid to a final concentration of 50 mM.
-
Add NAD+ to a final concentration of 1 mM.
-
Add sodium formate to a final concentration of 100 mM.
-
Initiate the reaction by adding D-LDH (e.g., 20 U/mL) and FDH (e.g., 10 U/mL).
-
Maintain the reaction at 30°C with gentle stirring. Monitor the pH and adjust as necessary with 1 M HCl to maintain pH 7.0.
-
Monitor the reaction progress by HPLC analysis of aliquots.
-
Upon completion, acidify the reaction mixture to pH 2.0 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude (R)-atrolactic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of (S)-Atrolactic Acid using a Nitrilase from Pseudomonas fluorescens
This protocol details the enantioselective hydrolysis of acetophenone cyanohydrin to (S)-atrolactic acid using a recombinant nitrilase.[1]
Materials:
-
Acetophenone cyanohydrin
-
Recombinant E. coli cells expressing the Tyr54Ala mutant of the nitrilase from P. fluorescens EBC191
-
Sodium citrate buffer (100 mM, pH 4.5)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cultivate the recombinant E. coli cells and harvest by centrifugation. Resuspend the cell pellet in 100 mM sodium citrate buffer (pH 4.5) to an optical density at 600 nm (OD600) of 56.[1]
-
In a reaction vessel, add the cell suspension and acetophenone cyanohydrin to a final concentration of 10 mM.[1]
-
Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 1100 rpm in a thermomixer).[1]
-
Monitor the formation of (S)-atrolactic acid and the disappearance of the substrate using chiral HPLC.
-
After the desired conversion is reached (e.g., 24 hours), terminate the reaction by centrifuging to remove the cells.
-
Acidify the supernatant to pH 2.0 with 1 M HCl.
-
Extract the (S)-atrolactic acid with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under vacuum to yield the product.
Mandatory Visualization
Caption: General workflow for the biocatalytic synthesis of atrolactic acid.
Caption: Enzymatic pathways to (R)- and (S)-atrolactic acid.
References
Application Notes and Protocols for the Quantification of 2-Hydroxy-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a chiral carboxylic acid of significant interest in pharmaceutical and metabolic research. Accurate and robust analytical methods for its quantification in various matrices, including biological fluids and pharmaceutical formulations, are crucial for drug development, pharmacokinetic studies, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. A comparative summary of the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS is presented below.
Table 1: Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate | High | High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range | ng/mL range |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Typical Application | Quality control of bulk drug and formulations. | Bioanalysis, metabolite identification, trace analysis. | Metabolomics, analysis in complex matrices. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound, particularly in less complex matrices such as pharmaceutical formulations. Chiral stationary phases can be employed for the enantioselective analysis of its stereoisomers.
Experimental Protocol: Enantioselective HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is recommended for enantiomeric separation. A common choice is a Chirobiotic™ R column.
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The exact composition should be optimized for the specific chiral column. For example, a mobile phase of 15% (v/v) 33.3 mM ammonium acetate and 85% (v/v) acetonitrile can be effective.[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 - 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (racemic or individual enantiomers) in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation (Pharmaceutical Formulation):
-
Accurately weigh and transfer a portion of the formulation equivalent to a known amount of the active ingredient into a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve.
-
Make up to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Preparation (Biological Matrix - e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase and inject.
-
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the enantiomers of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data
Table 2: Representative HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Ionization Mode: ESI in negative ion mode is typically preferred for carboxylic acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion [M-H]⁻ and a specific product ion are monitored.
2. Sample Preparation (Plasma):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled analog of the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Dilution and Injection: Transfer the supernatant to a clean vial, dilute with water if necessary, and inject into the LC-MS/MS system.
Quantitative Data
Table 3: Representative LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase its volatility and thermal stability.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode.
2. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix (e.g., with ethyl acetate after acidification).
-
Drying: Evaporate the organic extract to complete dryness under a stream of nitrogen.
-
Derivatization:
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
The resulting trimethylsilyl (TMS) derivative is then analyzed by GC-MS.
-
Quantitative Data
Table 4: Representative GC-MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Inferred metabolic pathways of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-2-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Hydroxy-2-phenylpropanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main laboratory-scale synthetic routes include:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with methyl 2-oxo-2-phenylacetate (methyl benzoylformate).
-
Hydrolysis of Acetophenone Cyanohydrin: This two-step process starts with the formation of acetophenone cyanohydrin from acetophenone and a cyanide source, followed by hydrolysis to the carboxylic acid.
-
From L-Phenylalanine: This method involves the diazotization of the amino group of L-phenylalanine, followed by nucleophilic substitution with a hydroxyl group. This route yields the (S)-enantiomer of 2-hydroxy-3-phenylpropanoic acid, an isomer of the target molecule.
Q2: What factors are critical for maximizing the yield in these syntheses?
A2: Key factors influencing the yield include the purity of reactants and solvents, reaction temperature, reaction time, stoichiometry of reagents, and the efficiency of the post-reaction work-up.[1] For Grignard reactions, maintaining strictly anhydrous (dry) conditions is paramount to prevent the quenching of the Grignard reagent.[2]
Q3: What level of purity can I expect for the final product?
A3: With appropriate purification techniques such as recrystallization, a purity of ≥99% can be achieved. High-performance liquid chromatography (HPLC) is a reliable method to verify the final purity.[1]
Q4: How can I purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. The choice of solvent for recrystallization is critical to avoid the product "oiling out". Common solvents to explore include water, petroleum ether, and mixtures of ethanol and water. Acid-base extraction can be employed as a preliminary purification step to remove non-acidic impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Grignard Reaction: Reaction fails to initiate. | 1. Presence of moisture: Glassware or solvents are not completely dry, quenching the Grignard reagent.[2] 2. Passivated magnesium surface: A layer of magnesium oxide on the magnesium turnings prevents the reaction.[2] 3. Impure organic halide: Contaminants in the alkyl or aryl halide can inhibit the reaction. | 1. Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents.[2] 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.[2] 3. Purify the organic halide before use. |
| Grignard Reaction: Low yield of the desired product. | 1. Formation of Wurtz coupling byproduct (R-R): A high local concentration of the organic halide can lead to this side reaction.[2] 2. Reaction with atmospheric moisture or carbon dioxide: The reaction was not adequately protected from the atmosphere. 3. Incomplete reaction: Insufficient reaction time or temperature. | 1. Add the organic halide slowly and at a controlled rate to maintain a low concentration.[2] 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 3. Monitor the reaction by TLC or HPLC to ensure completion. Consider increasing the reaction time or temperature if necessary. |
| Cyanohydrin Hydrolysis: Incomplete hydrolysis of the nitrile. | 1. Insufficiently harsh reaction conditions: The concentration of the acid or base, or the reaction temperature, is too low. 2. Short reaction time: The reaction has not been allowed to proceed to completion. | 1. Increase the concentration of the acid or base, or raise the reaction temperature. 2. Extend the reaction time and monitor progress by TLC or HPLC. |
| Synthesis from L-Phenylalanine: Low yield of the hydroxy acid. | 1. Incomplete diazotization: Issues with the sodium nitrite addition or temperature control. 2. Side reactions of the diazonium salt: The intermediate diazonium salt is unstable and can undergo other reactions if not immediately converted. | 1. Ensure slow, dropwise addition of the sodium nitrite solution while maintaining a low reaction temperature (typically 0-5 °C). 2. Proceed with the nucleophilic substitution step immediately after the diazotization is complete. |
Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of unreacted starting materials in the final product. | Incomplete reaction or inefficient purification. | Optimize reaction time and stoichiometry to ensure full conversion of the starting materials.[1] During work-up, use appropriate extraction and washing steps to remove unreacted starting materials. A second purification step (e.g., recrystallization or column chromatography) may be necessary. |
| The product "oils out" during recrystallization instead of forming crystals. | 1. The solution is too concentrated. 2. The cooling rate is too rapid. 3. The chosen solvent is inappropriate. | 1. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. 2. Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Experiment with different solvent systems. Seeding with a small crystal of the pure product can also induce crystallization.[1] |
| Presence of byproducts. | Side reactions occurring during the synthesis. The most common byproduct in the Grignard synthesis is the Wurtz coupling product. In syntheses involving phenolic precursors, over-alkylation can be an issue.[3] | For Grignard synthesis, slow addition of the halide can minimize Wurtz coupling.[2] For other routes, careful control of stoichiometry and temperature is crucial.[3] Purification techniques such as column chromatography are effective in separating byproducts with different polarities. |
Data Presentation
Table 1: Comparative Yields of this compound Synthesis Routes
| Synthetic Route | Key Reactants | Typical Yield (%) | Reference |
| Grignard Reaction | Methyl 2-oxo-2-phenylacetate, Methylmagnesium bromide | 60-80% (Estimated) | General Grignard reaction yields |
| Hydrolysis of Acetophenone Cyanohydrin | Acetophenone, Cyanide source, Acid/Base | 70-90% (Estimated) | General cyanohydrin hydrolysis yields |
| From L-Phenylalanine (yields (S)-2-hydroxy-3-phenylpropanoic acid) | L-Phenylalanine, NaNO₂, H₂SO₄ | 96% | [4] |
Note: Yields for the Grignard and cyanohydrin hydrolysis routes are estimated based on typical yields for these reaction types, as specific literature values for this compound under varying conditions were not available.
Experimental Protocols
Method 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from methyl 2-oxo-2-phenylacetate and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide
-
Methyl 2-oxo-2-phenylacetate
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve methyl iodide in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine or gently warm the flask.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyl 2-oxo-2-phenylacetate:
-
Dissolve methyl 2-oxo-2-phenylacetate in anhydrous ether/THF and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the solution of methyl 2-oxo-2-phenylacetate dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Method 2: Synthesis via Hydrolysis of Acetophenone Cyanohydrin
This two-step protocol involves the formation of acetophenone cyanohydrin followed by acid-catalyzed hydrolysis.
Materials:
-
Acetophenone
-
Sodium cyanide or potassium cyanide
-
Acetic acid or a similar weak acid
-
Concentrated sulfuric acid or hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Acetophenone Cyanohydrin:
-
In a flask, dissolve acetophenone in a suitable solvent like ethanol.
-
In a separate flask, prepare a solution of sodium or potassium cyanide in water.
-
Cool both solutions in an ice bath.
-
Slowly add the cyanide solution to the acetophenone solution with stirring.
-
While maintaining the low temperature, add acetic acid dropwise.
-
Stir the reaction mixture at low temperature for several hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude cyanohydrin.
-
-
Hydrolysis to this compound:
-
Add the crude acetophenone cyanohydrin to a flask containing a strong acid such as concentrated sulfuric or hydrochloric acid.
-
Heat the mixture under reflux for several hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture onto ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
To purify, extract the ether solution with saturated aqueous sodium bicarbonate.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and recrystallize if necessary.
-
Method 3: Synthesis from L-Phenylalanine
This method produces (S)-2-hydroxy-3-phenylpropanoic acid.
Materials:
-
L-Phenylalanine
-
1 M Sulfuric acid
-
3 M Sodium nitrite solution
-
Ice
Procedure:
-
Diazotization and Hydroxylation:
-
Dissolve L-phenylalanine in 1 M sulfuric acid in an Erlenmeyer flask.[5]
-
Cool the solution to 3-5 °C in an ice-water bath.[5]
-
Slowly add a 3.0 M solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The addition should take approximately 45 minutes.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.[5]
-
-
Isolation and Purification:
Visualizations
References
Atrolactic Acid Crystallization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with atrolactic acid crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of atrolactic acid?
A1: Atrolactic acid is known to exist in at least two forms: a hemihydrate and an anhydrous form. These forms have different physical properties, which can impact your crystallization process and results.[1]
Q2: What is the solubility of atrolactic acid in water?
A2: The solubility of anhydrous atrolactic acid in water increases with temperature. This property is crucial for designing a successful crystallization protocol based on cooling.
Q3: What are some common impurities in atrolactic acid synthesis?
A3: Atrolactic acid is commonly synthesized from acetophenone cyanohydrin.[1] Potential impurities arising from this synthesis route could include unreacted starting materials, byproducts of cyanohydrin formation and hydrolysis, and residual inorganic salts. Lactic acid, a structurally similar compound, can contain impurities like other aliphatic carboxylic acids from fermentation processes.[2][3]
Troubleshooting Guide
Problem 1: Atrolactic acid is "oiling out" and not crystallizing.
Question: I've dissolved my atrolactic acid in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem where the solute comes out of solution at a temperature above its melting point in the solvent system. Here are several steps to troubleshoot this issue:
-
Reduce the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[4] Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.
-
Add More Solvent: Your solution might be too concentrated. Reheat the solution to dissolve the oil and add a small amount of additional solvent. This will lower the saturation temperature and may prevent the solute from coming out of solution as a liquid.[4]
-
Change the Solvent System: The polarity of the solvent may not be optimal. If you are using a highly polar solvent, try switching to a slightly less polar one, or use a co-solvent system to modify the polarity.[5]
-
Seeding: Introduce a small seed crystal of atrolactic acid to the supersaturated solution to encourage nucleation and crystal growth.
Problem 2: No crystals are forming, even after extended cooling.
Question: My atrolactic acid solution remains clear, and no crystals have formed after cooling. What steps can I take to induce crystallization?
Answer: A failure to crystallize often indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Concentrate the Solution: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of atrolactic acid, and then allow it to cool again.
-
Introduce a Seed Crystal: Adding a small, pure crystal of atrolactic acid can initiate the crystallization process.
-
Flash Freeze: As a last resort for initiating nucleation, you can briefly place the solution in a dry ice/acetone bath to induce rapid nucleation. Be aware that this can lead to the formation of small, less pure crystals.
Problem 3: The resulting crystals are very small or appear as a fine powder.
Question: My crystallization yielded very fine, powder-like crystals. How can I obtain larger crystals?
Answer: The formation of small crystals is typically due to rapid nucleation and crystal growth. To obtain larger crystals, the rate of these processes needs to be controlled.
-
Slow Down the Cooling Process: A slower cooling rate allows for fewer nucleation events and promotes the growth of larger, more ordered crystals. Allow the flask to cool to room temperature undisturbed before any further cooling in an ice bath.
-
Use a Co-solvent System: A carefully selected co-solvent system can help to control the solubility and promote slower crystal growth.
-
Reduce Supersaturation: High supersaturation can lead to rapid nucleation. Try using a slightly larger volume of solvent to ensure the solution is not overly concentrated upon cooling. While this may slightly reduce the yield, it can significantly improve crystal size and purity.
Problem 4: The crystals are discolored or appear impure.
Question: The atrolactic acid crystals I obtained have a noticeable color. How can I improve their purity?
Answer: Discoloration is a sign of impurities being trapped in the crystal lattice or adsorbed onto the crystal surface.
-
Recrystallization: The most effective method to purify a crystalline solid is recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.
-
Activated Charcoal Treatment: If the discoloration is due to colored organic impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal to avoid adsorbing your product.
-
Washing: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities.[6]
Problem 5: An amorphous solid precipitated instead of crystals.
Question: Instead of forming distinct crystals, my atrolactic acid crashed out of solution as an amorphous solid. How can I promote crystalline growth?
Answer: Amorphous precipitation occurs when the molecules do not have sufficient time or mobility to arrange themselves into an ordered crystal lattice. This is more likely with rapid cooling or high supersaturation.
-
Slower Cooling: As with forming small crystals, a slower cooling rate is crucial to allow time for molecular arrangement.
-
Solvent Selection: The choice of solvent can significantly influence the tendency for amorphous precipitation. Experiment with different solvents or solvent mixtures to find a system that favors crystalline growth.
-
Control Supersaturation: Avoid creating a highly supersaturated solution too quickly. This can be achieved by using a slightly larger volume of solvent or by cooling the solution more gradually.
-
Polymeric Additives: In some cases, specific polymeric carriers can be used to stabilize the amorphous form, but for achieving a crystalline product, these should be avoided.[7]
Data Presentation
Table 1: Physical Properties of Atrolactic Acid Forms
| Property | Hemihydrate Form | Anhydrous Form |
| Melting Point | 88-90°C (softens at 75°C) | 94.5°C |
| Appearance | Orthorhombic crystals from water | - |
Data sourced from DrugFuture.[1]
Table 2: Solubility of Anhydrous Atrolactic Acid in Water
| Temperature | Solubility (g/L) |
| 18°C | 17.04 |
| 25°C | 21.17 |
| 30°C | 25.65 |
Data sourced from DrugFuture.[1]
Experimental Protocols
Protocol 1: Standard Crystallization of Atrolactic Acid from Water
This protocol is a general guideline for the crystallization of atrolactic acid using water as the solvent.
-
Dissolution: In a suitable flask, add the crude atrolactic acid. Add a minimal amount of deionized water to just cover the solid.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until all the atrolactic acid has dissolved. If some solid remains, add small portions of hot deionized water until a clear solution is obtained. Avoid adding excess solvent.
-
Cooling (Slow): Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase.
-
Cooling (Further): Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., below 55°C to obtain the anhydrous form).[1]
Visualizations
Caption: Troubleshooting workflow for atrolactic acid crystallization.
Caption: Influence of key parameters on crystallization outcomes.
References
- 1. Atrolactic Acid [drugfuture.com]
- 2. Determination of organic acid impurities in lactic acid obtained by fermentation of sugarcane juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution and precipitation behavior of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxy-2-phenylpropanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Hydroxy-2-phenylpropanoic acid (also known as Atrolactic Acid).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically produced this compound?
A1: Common impurities can arise from unreacted starting materials, byproducts of the synthesis, and subsequent degradation. Depending on the synthetic route, these can include:
-
Starting materials: Acetophenone, mandelonitrile, or other precursors.
-
Byproducts: Phenylglyoxylic acid (from over-oxidation of mandelic acid, a related compound), and potentially other aromatic alpha hydroxy acids.[1][2] In syntheses starting from nitriles, residual amide intermediates may be present.[3]
-
Enantiomeric impurities: The presence of the undesired enantiomer in a stereospecific synthesis.
Q2: What are the primary methods for purifying this compound?
A2: The main purification techniques are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid sample.
-
Diastereomeric Salt Crystallization: A classical method for resolving racemic mixtures of chiral acids.[4][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical and preparative separation of enantiomers.[6]
-
Acid-Base Extraction: Useful for separating the acidic product from neutral or basic impurities.[7]
Q3: How can I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For polar compounds like this compound, common solvent systems include:
-
Water[8]
-
Ethanol/water mixtures[9]
-
Acetone/water mixtures[9]
-
Toluene
-
Heptane/Ethyl acetate mixtures[9]
A good starting point is to test the solubility of a small amount of the crude product in various solvents.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To troubleshoot this:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent until the oil redissolves, then allow it to cool slowly.[10]
-
Slow down the cooling rate: Rapid cooling can promote oil formation. Insulate the flask to encourage slow cooling.[10]
-
Change the solvent system: The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.[8]
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation upon cooling | - Solution is not supersaturated.- Inappropriate solvent. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Cool the solution to a lower temperature (e.g., in an ice bath).- Re-evaluate the solvent system.[8] |
| Low recovery of purified product | - Too much solvent was used.- Crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution has cooled completely before filtration.- Cool the solution in an ice bath for a longer period to maximize crystal formation. |
| Product is not pure after recrystallization | - Impurities co-crystallized with the product.- Inefficient removal of the impure mother liquor. | - Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration. |
| Compound "oils out" instead of crystallizing | - Solution is too concentrated.- Cooling rate is too rapid.- Inappropriate solvent. | - Add a small amount of additional hot solvent to redissolve the oil and cool slowly.[10]- Insulate the flask to slow the cooling process.[10]- Experiment with different solvent systems.[8] |
Chiral HPLC Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based).[11]- Optimize the mobile phase by adjusting the ratio of organic modifier and the type and concentration of the acidic/basic additive.[12] |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload.- Contamination of the column or guard column. | - For acidic compounds, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase.[11]- Reduce the sample concentration or injection volume.- Flush the column with a strong solvent or replace the guard column. |
| Unstable baseline | - Air bubbles in the mobile phase or pump.- Leaks in the HPLC system.- Insufficient column equilibration. | - Degas the mobile phase thoroughly.[11]- Purge the pump to remove air bubbles.- Check all fittings for leaks.- Equilibrate the column with the mobile phase until a stable baseline is achieved.[11] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes before hot filtration to remove the carbon.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Chiral HPLC for Purity Analysis
Objective: To determine the enantiomeric purity of a sample of this compound.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H)[11]
-
Mobile phase: n-Hexane, 2-Propanol (or Ethanol), Trifluoroacetic acid (TFA)
-
Sample of this compound dissolved in the mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and an alcohol modifier (e.g., 90:10 v/v). Add 0.1% TFA to improve peak shape.[11] Degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is observed.[11]
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).[11]
-
Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Data Acquisition: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[11]
-
Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Quantitative Data Summary
| Purification Method | Starting Purity (if available) | Final Purity Achieved | Typical Yield | Reference |
| Recrystallization | - | >99% | Variable | [13] |
| Diastereomeric Salt Crystallization | Racemic mixture | >99.5% ee | 51.6% (for a similar compound) | [4][14] |
| Preparative Chiral HPLC | Enantiomerically enriched | >99.9% ee | Variable | [15] |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common issues in chiral HPLC analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Mandelic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. benchchem.com [benchchem.com]
- 7. varsitytutors.com [varsitytutors.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 2-(4-(2-Hydroxy-2-methylpropyl)phenyl)propanoic acid [myskinrecipes.com]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. selleckchem.com [selleckchem.com]
Preventing racemization during atrolactic acid synthesis
Welcome to the technical support center for the stereoselective synthesis of atrolactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer solutions to common challenges encountered during synthesis.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that can lead to the loss of stereochemical integrity during the synthesis of atrolactic acid.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
-
Potential Cause: Racemization may be occurring during the reaction or workup due to the presence of acidic or basic conditions, which can facilitate enolization of the carbonyl group in precursors or the product itself.[1] Elevated temperatures can also accelerate this process.[1]
-
Troubleshooting Steps:
-
Reaction Conditions:
-
pH Control: If your synthesis involves acidic or basic steps, use the mildest reagents possible and minimize reaction times. For base-catalyzed reactions, consider using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger, less hindered bases.[2]
-
Temperature Management: Perform reactions at the lowest effective temperature. If heating is necessary, monitor the reaction closely to avoid prolonged exposure to high temperatures.[2]
-
-
Workup Procedure:
-
Neutralization: Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Use mild acids (e.g., saturated ammonium chloride) or bases (e.g., saturated sodium bicarbonate) for this purpose.[1]
-
Temperature: Conduct all workup steps, including extractions and washes, at low temperatures (0-5 °C) to minimize the rate of racemization.[1]
-
Solvent Choice: Utilize aprotic solvents for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc), to avoid potential proton exchange that can lead to racemization.[1]
-
Chromatography: Be aware that standard silica gel can be acidic. If you suspect racemization during purification, consider using deactivated silica gel (treated with a small amount of triethylamine in the eluent) or an alternative stationary phase like alumina.[1]
-
-
Issue 2: Poor Diastereoselectivity When Using a Chiral Auxiliary
-
Potential Cause: The choice of chiral auxiliary, reagents, or reaction conditions may not be optimal for achieving high diastereoselectivity. The formation of the desired enolate (Z- or E-) might be inefficient, or the facial selectivity of the subsequent reaction could be low.
-
Troubleshooting Steps:
-
Chiral Auxiliary: Ensure the chiral auxiliary is of high enantiomeric purity. Evans oxazolidinone auxiliaries are known to provide excellent stereocontrol in aldol-type reactions.[3][4]
-
Enolate Formation: For Evans auxiliaries, the use of boron triflates (e.g., Bu₂BOTf) in the presence of a hindered amine base (e.g., DIPEA) is crucial for the selective formation of the Z-enolate, which leads to the syn-aldol product with high diastereoselectivity.[5]
-
Lewis Acid: The choice of Lewis acid can significantly influence the stereochemical outcome. For reactions involving chiral auxiliaries, chelation control is often key to achieving high selectivity.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity by favoring the more ordered transition state.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization in atrolactic acid synthesis?
A1: The primary mechanism of racemization for atrolactic acid and its precursors involves the formation of a planar enol or enolate intermediate at the α-carbon.[1] The presence of an acidic proton on the α-carbon makes it susceptible to deprotonation under basic conditions or tautomerization under acidic conditions. Once the planar intermediate is formed, reprotonation can occur from either face with equal probability, leading to a racemic mixture.
Q2: Which synthetic strategies are most effective for preventing racemization during atrolactic acid synthesis?
A2: The most effective strategies involve the use of stereoselective methods that control the formation of the chiral center. These include:
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate can direct the stereochemical course of a reaction with high selectivity. Evans oxazolidinones are a well-established example for the synthesis of α-hydroxy acids.[3][]
-
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This can include asymmetric hydrogenation of a precursor like phenylglyoxylic acid.
-
Biocatalysis: Using enzymes, such as lactate dehydrogenase, which can exhibit high enantioselectivity in the reduction of α-keto acids to α-hydroxy acids.[7]
-
Kinetic Resolution: Selectively reacting one enantiomer of a racemic mixture with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess.[8]
Q3: How can I determine the enantiomeric excess (ee) of my atrolactic acid sample?
A3: The most common and reliable method for determining the enantiomeric excess of atrolactic acid is through chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. Other methods include derivatization with a chiral reagent to form diastereomers that can be separated by standard chromatography or NMR spectroscopy.
Quantitative Data
The following table summarizes expected outcomes for stereoselective synthesis methods applicable to α-hydroxy acids like atrolactic acid, based on literature for analogous compounds.
| Method | Reagents/Catalyst | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| Chiral Auxiliary | Evans Oxazolidinone, Bu₂BOTf, DIPEA | N-propionyl oxazolidinone and an aldehyde | >95:5 d.r. | [5] |
| Kinetic Resolution | Chiral Amine | Racemic Acid Anhydride | Up to 95% ee of unreacted acid | [11] |
| Biocatalysis | Lactobacillus sp. | Racemic α-hydroxy acids | Racemization to provide access to either enantiomer | [7] |
Experimental Protocols
Protocol 1: Atrolactic Acid Synthesis via Evans Asymmetric Aldol Reaction
This protocol describes a general procedure for the synthesis of atrolactic acid using an Evans oxazolidinone chiral auxiliary.
-
N-Acylation of Chiral Auxiliary:
-
Dissolve the (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
-
Boron Enolate Formation and Aldol Reaction:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq). Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add benzaldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Add a mixture of methanol and 30% aqueous H₂O₂ and stir vigorously for 1 hour.
-
Extract the mixture with CH₂Cl₂, wash with saturated aqueous NaHCO₃ and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.
-
-
Removal of the Chiral Auxiliary:
-
Dissolve the aldol adduct in a 4:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and 30% aqueous H₂O₂ (4.0 eq) and stir at room temperature for 4 hours.
-
Quench the excess peroxide with aqueous Na₂SO₃.
-
Remove the THF under reduced pressure and extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield the desired atrolactic acid enantiomer.
-
Visualizations
Caption: Base-catalyzed racemization of atrolactic acid proceeds via a planar enolate intermediate.
Caption: Workflow for atrolactic acid synthesis using an Evans chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. labcluster.com [labcluster.com]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Chiral HPLC Separation of Atrolactic Acid
Welcome to the technical support center for the chiral HPLC separation of atrolactic acid. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial challenge in separating atrolactic acid enantiomers?
The primary initial challenge is achieving baseline resolution between the (R)- and (S)-enantiomers. Often, initial screening methods result in poor resolution, with co-eluting or partially overlapping peaks. This can be due to a suboptimal choice of chiral stationary phase (CSP), mobile phase composition, or operating temperature.[1]
Q2: Which type of chiral stationary phase (CSP) is recommended for atrolactic acid separation?
For acidic compounds like atrolactic acid, several types of CSPs can be effective. Macrocyclic glycopeptide-based columns, such as those with teicoplanin or ristocetin selectors, have shown success in reversed-phase mode.[2] Another approach is to use a standard achiral column, like a C18, and introduce a chiral mobile phase additive, such as sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).[3] Polysaccharide-based CSPs are also a versatile option worth screening.[1]
Q3: How does mobile phase pH affect the separation of atrolactic acid?
As atrolactic acid is an acidic compound, the mobile phase pH is a critical parameter. It is generally recommended to keep the pH low, at least 1-2 units away from the pKa of atrolactic acid, to ensure it remains in its protonated form.[1] This minimizes peak tailing and improves interaction with the stationary phase. For example, a phosphate buffer at pH 2.68 has been used successfully.[3]
Q4: Can temperature be adjusted to improve resolution?
Yes, temperature plays a significant role in chiral separations.[4] Lowering the column temperature often improves resolution, although it may increase analysis time and backpressure.[5] However, the effect can be column-dependent, and in some cases, increasing the temperature can improve efficiency and peak shape.[4][6] It is recommended to perform a temperature study, systematically varying the temperature in 5°C increments (e.g., from 15°C to 40°C) to find the optimum.[1][7]
Troubleshooting Guide
Problem 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, symmetrical peak for both enantiomers.
-
A broad peak with a shoulder, indicating partial separation.
-
Resolution (Rs) value is less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Verify CSP Selection: Ensure the chosen chiral stationary phase is suitable for acidic analytes. Consult column selection guides from manufacturers.[1] Polysaccharide and macrocyclic glycopeptide phases are good starting points.[1]
-
Optimize Mobile Phase:
-
Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in 5% increments.
-
Acidic Additive: For atrolactic acid, adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape and selectivity.[1]
-
Buffer pH: If using a buffered mobile phase, ensure the pH is low enough to keep the analyte protonated.[1] A pH of around 2.5 to 3.5 is often a good starting point.[3]
-
-
Optimize Column Temperature: Systematically decrease the column temperature in 5°C increments (e.g., 25°C, 20°C, 15°C).[1] Lower temperatures often enhance chiral recognition.[5]
-
Adjust Flow Rate: A lower flow rate can sometimes increase the resolution by allowing more time for interactions between the analyte and the stationary phase. Try reducing the flow rate from 1.0 mL/min to 0.8 or 0.6 mL/min.[3]
Problem 2: Asymmetric Peak Shape (Tailing)
Symptoms:
-
Peaks have a pronounced "tail" rather than being symmetrical.
-
Poor peak integration and reduced resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Rule out Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, the original sample was too concentrated.[1]
-
Optimize Mobile Phase pH and Additives:
-
Acidic Analyte: For atrolactic acid, ensure the mobile phase pH is low enough to keep the analyte in its protonated state. Adding 0.1% TFA or acetic acid can help suppress silanol interactions on the stationary phase that cause tailing.[1]
-
Buffer Strength: If using a buffer, ensure its concentration is sufficient, typically between 10-20 mM.[1]
-
-
Check Column Health: A contaminated or degraded column can lead to poor peak shape.[1]
-
Column Washing: Consult the manufacturer's instructions for recommended washing procedures. Flushing with a strong solvent may remove contaminants.[1]
-
Column Replacement: If washing does not resolve the issue, the column may be permanently damaged and require replacement.
-
Experimental Protocols & Data
Protocol 1: Separation using a Chiral Mobile Phase Additive
This protocol is based on a method using a standard C18 column with a chiral additive in the mobile phase.[3]
-
Column: YMC-Pack ODS-A C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1 mol/L phosphate buffer containing 25 mmol/L SBE-β-CD, adjusted to pH 2.68, mixed with acetonitrile in a 90:10 (v/v) ratio.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Expected Outcome: A resolution (Rs) of approximately 1.68 was achieved with this method.[3]
Protocol 2: Separation using a Macrocyclic Glycopeptide CSP
This protocol outlines a general approach for using a teicoplanin-based chiral stationary phase in reversed-phase mode.[2]
-
Column: Teicoplanin-based CSP (e.g., Chirobiotic T)
-
Mobile Phase: Acetonitrile / 0.03 mol/L Ammonium Acetate (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Expected Outcome: This method has been shown to be effective for lactic acid, a structurally similar compound, achieving a resolution (Rs) of 1.9.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments for separating lactic or atrolactic acid.
Table 1: Effect of CSP and Temperature on Resolution (Rs) of Lactic Acid
| Chiral Stationary Phase | Temperature (°C) | Resolution (Rs) |
| Teicoplanin-based | 25 | 1.9 |
| Ristocetin-based | 25 | 1.7 |
Table 2: Example Method Parameters for Atrolactic Acid Separation [3]
| Parameter | Value |
| Column Type | C18 with Chiral Mobile Phase Additive |
| Mobile Phase | 90:10 (0.1M Phosphate Buffer w/ 25mM SBE-β-CD, pH 2.68) : Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Temperature | 30°C |
| Resolution (Rs) | 1.68 |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Atrolactic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of atrolactic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of atrolactic acid, providing potential causes and suggested solutions in a question-and-answer format.
Issue 1: Low Yield of Atrolactic Acid
Q: My atrolactic acid synthesis from acetophenone cyanohydrin resulted in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can arise from several factors throughout the process. Below is a summary of potential causes and solutions.
| Potential Cause | Suggested Solution(s) |
| Incomplete Cyanohydrin Formation | Ensure acetophenone is fully converted to the cyanohydrin intermediate. Use a slight excess of sodium cyanide and maintain a low reaction temperature (0-5 °C) to favor the addition reaction. |
| Incomplete Hydrolysis of the Nitrile | The hydrolysis of the cyanohydrin to the carboxylic acid requires vigorous acidic conditions. Ensure the use of concentrated hydrochloric acid and allow for sufficient reaction time, including an overnight stirring period, to drive the hydrolysis to completion.[1] |
| Side Reaction: Formation of Atrolactamide | If the hydrolysis is incomplete, the intermediate amide (atrolactamide) may be isolated. To convert the amide to the desired carboxylic acid, prolong the acid hydrolysis with heating. |
| Loss of Product During Workup | Atrolactic acid has some solubility in water. During the ether extraction, ensure the aqueous layer is thoroughly extracted multiple times (e.g., four 50-mL portions) to maximize recovery.[1] |
| Decomposition During Purification | Atrolactic acid can be sensitive to high temperatures. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition. |
Issue 2: Presence of Significant Impurities in the Final Product
Q: After my synthesis, I've identified significant impurities alongside my atrolactic acid. What are these likely byproducts and how can I minimize their formation?
A: The nature of the impurities will depend on the synthetic route and reaction conditions. Common side reactions include dehydration, self-esterification, and byproducts from the starting materials.
| Impurity | Formation Conditions | Minimization & Removal Strategies |
| α-Methylstyrene | This is a product of dehydration of atrolactic acid, often favored by high temperatures and acidic conditions. | Avoid excessive heating during the reaction and purification steps. Use moderate temperatures for the hydrolysis and consider purification methods other than high-temperature distillation, such as recrystallization. |
| Polyesters of Atrolactic Acid | Self-esterification can occur, especially when heating atrolactic acid under acidic conditions.[2] | Minimize prolonged heating in the presence of strong acids. If polyesters form, they can sometimes be removed by differences in solubility or by basic hydrolysis back to the monomer followed by re-acidification and purification. |
| Atrolactamide | Incomplete hydrolysis of the nitrile intermediate from the cyanohydrin route. | Ensure complete hydrolysis by using sufficiently strong acid and allowing for adequate reaction time, potentially with heating.[2] Atrolactamide can be separated from atrolactic acid by exploiting differences in their acidic/basic properties during an extractive workup. |
| Biphenyl (in Grignard route) | Forms from the coupling of the Grignard reagent (phenylmagnesium bromide).[3] | This is a common side reaction in Grignard syntheses. Biphenyl is generally less polar than atrolactic acid and can often be removed by recrystallization or column chromatography.[3] |
| Unreacted Acetophenone | Incomplete conversion of the starting material. | Ensure sufficient reaction time and appropriate stoichiometry of reagents in the initial step of the synthesis. Unreacted acetophenone can be removed during the workup by extraction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to atrolactic acid?
A1: The most common laboratory methods for synthesizing atrolactic acid include:
-
From Acetophenone Cyanohydrin: This involves the reaction of acetophenone with a cyanide source (like NaCN or KCN) to form acetophenone cyanohydrin, followed by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[1]
-
Grignard Reaction: This route typically involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with pyruvic acid or an ester derivative.[1]
Q2: How can I effectively purify crude atrolactic acid?
A2: Purification strategies depend on the scale of the synthesis and the nature of the impurities.
-
Recrystallization: This is a common and effective method. Solvents such as benzene have been used successfully.[1] The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the atrolactic acid to crystallize out, leaving impurities in the solution.
-
Extraction: A basic wash (e.g., with sodium bicarbonate solution) can be used to convert atrolactic acid to its water-soluble carboxylate salt, allowing for the removal of non-acidic organic impurities by extraction with an organic solvent.[2] The aqueous layer can then be re-acidified to precipitate the pure atrolactic acid.
-
Distillation: While possible, distillation should be performed under reduced pressure to avoid thermal decomposition (dehydration) of the atrolactic acid.
Q3: My Grignard synthesis of atrolactic acid is giving a low yield. What are some common troubleshooting steps?
A3: Grignard reactions are notoriously sensitive to reaction conditions.
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic sources, including water. Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and that all solvents and reagents are anhydrous.
-
Magnesium Activation: The surface of the magnesium metal may be coated with an oxide layer that prevents the reaction from initiating. Activating the magnesium by crushing it, or by adding a small crystal of iodine, can help start the reaction.
-
Side Reactions: The Grignard reagent can react with the carboxylic acid group of pyruvic acid. Using an ester of pyruvic acid (e.g., ethyl pyruvate) can circumvent this issue, although this will require a subsequent hydrolysis step.
Experimental Protocols
Synthesis of Atrolactic Acid from Acetophenone Cyanohydrin
This protocol is adapted from Organic Syntheses.[1]
Step 1: Preparation of Acetophenone Cyanohydrin
-
In a well-ventilated fume hood, equip a 1-L three-necked round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
To the flask, add acetophenone (80 g, 0.67 mole), ether (60 mL), and water (100 mL).
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Cool the flask in an ice-salt bath and add granulated sodium cyanide (82 g, 1.67 moles) with vigorous stirring.
-
Once the temperature of the mixture is below 5 °C, slowly add 40% sulfuric acid (140 mL) from the dropping funnel over a period of 2-3 hours, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Separate the ether layer and extract the aqueous layer with four 50-mL portions of ether.
-
Combine the ether extracts and distill off the ether under reduced pressure.
Step 2: Hydrolysis to Atrolactic Acid
-
In a fume hood, slowly and with stirring, pour the residual oil from Step 1 into concentrated hydrochloric acid (160 mL) in a 1-L round-bottomed flask.
-
Saturate the mixture with hydrogen chloride gas and allow it to stand overnight.
-
Add 600 mL of water and reflux the mixture for 6 hours.
-
Cool the mixture and extract with ether.
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Wash the ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the ether to yield crude atrolactic acid.
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Purify the crude product by recrystallization from benzene. The expected yield is 42.9–43.5 g.[1]
Visualizations
Caption: Synthesis of atrolactic acid from acetophenone with major side reactions.
Caption: Troubleshooting workflow for atrolactic acid synthesis.
References
Technical Support Center: Scaling Up the Production of 2-Hydroxy-2-phenylpropanoic Acid
Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-2-phenylpropanoic acid (also known as Atrolactic Acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a laboratory scale?
A1: The most common laboratory synthesis methods for this compound (Atrolactic Acid) include:
-
Hydrolysis of Atrolactonitrile: This involves reacting acetophenone with a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to form atrolactonitrile, which is then hydrolyzed under acidic or basic conditions to yield the final product.
-
Reaction of Phenylmagnesium Bromide with Pyruvic Acid: A Grignard reaction where phenylmagnesium bromide is added to pyruvic acid.
-
From Phenylalanine: A multi-step synthesis starting from the amino acid L-phenylalanine can be used to produce specific stereoisomers.[1]
Q2: What are the main challenges when scaling up the production of this compound?
A2: Scaling up production presents several challenges, including:
-
Reaction Control: Managing exothermic reactions, especially during Grignard synthesis or cyanohydrin formation, is critical to prevent runaway reactions and byproduct formation.
-
Byproduct Formation: Side reactions, such as the formation of polymers or dehydration products, can become more significant at a larger scale.[2]
-
Purification: Efficiently removing unreacted starting materials, catalysts, and byproducts from large batches can be complex and costly. Methods like recrystallization and chromatography need to be optimized for scale.
-
Reagent Handling: The use of hazardous reagents like hydrogen cyanide or pyrophoric Grignard reagents requires specialized equipment and safety protocols at an industrial scale.
Q3: What are the typical byproducts encountered during the synthesis of this compound?
A3: Depending on the synthetic route, common byproducts may include:
-
Unreacted Starting Materials: Acetophenone, pyruvic acid, or other precursors.
-
Dehydration Products: Atropic acid can be formed through the elimination of water, especially at elevated temperatures.
-
Oligomers/Polymers: Self-esterification can lead to the formation of polyesters, particularly under acidic conditions and heat.[2]
-
Side-products from Grignard Reactions: Benzene (from quenching of the Grignard reagent) and biphenyl are potential impurities.
Q4: How can the enantiomeric purity of chiral this compound be improved?
A4: For chiral applications, improving enantiomeric excess (ee) is crucial. If a sample is already enantiomerically enriched, recrystallization can be an effective method.[3] This technique relies on the differing solubilities of the racemic mixture and the pure enantiomer, allowing for the preferential crystallization of the desired enantiomer.[3] For resolving racemic mixtures, diastereomeric salt crystallization using a chiral resolving agent is a common industrial method.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Possible Cause(s) | Suggested Solutions |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or inefficient mixing. 2. Side Reactions: Formation of byproducts like polymers or dehydration products reduces the main product yield.[2] 3. Reagent Degradation: Moisture-sensitive reagents (e.g., Grignard) may have degraded. | 1. Optimize Reaction Conditions: Systematically vary time, temperature, and agitation speed. Monitor reaction progress using techniques like TLC or HPLC. 2. Control Temperature & pH: Maintain strict temperature control to minimize side reactions. Adjust pH to avoid conditions that favor byproduct formation. 3. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Product Purity Issues | 1. Presence of Starting Materials: Incomplete conversion during the reaction. 2. Formation of Byproducts: Suboptimal reaction conditions leading to side products.[2] 3. Inefficient Work-up: Poor extraction or washing steps failing to remove impurities. | 1. Drive Reaction to Completion: Use a slight excess of one reagent or extend the reaction time. 2. Re-evaluate Reaction Conditions: Refer to optimization steps to minimize byproduct formation. 3. Optimize Work-up: Perform a basic wash (e.g., with sodium bicarbonate solution) to remove unreacted acidic starting materials.[2] Ensure proper phase separation during extractions. |
| Difficulty in Product Isolation/Crystallization | 1. Product is Oily or Gummy: Presence of impurities inhibiting crystallization. 2. Inappropriate Solvent: The chosen solvent system is not suitable for crystallization.[4] 3. Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form. | 1. Purify Crude Product: First, attempt purification via column chromatography to remove impurities. 2. Solvent Screening: Test a variety of solvent systems (e.g., toluene, ethyl acetate, hexane/ethyl acetate mixtures).[4] 3. Induce Crystallization: Try scratching the inside of the flask, adding a seed crystal, or slowly cooling the solution to a lower temperature.[3][4] |
| Discoloration of Reaction Mixture | 1. Decomposition: The starting material or product may be decomposing at the reaction temperature.[2] 2. Oxidation: Air sensitivity of reagents or intermediates. | 1. Maintain Strict Temperature Control: Use a temperature-controlled oil bath or reactor jacket.[2] 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[2] |
Experimental Protocols & Data
Protocol: Synthesis via Hydrolysis of Atrolactonitrile
This protocol outlines a common lab-scale synthesis. For scale-up, reaction monitoring, temperature control, and reagent addition rates must be carefully managed.
Step 1: Formation of Atrolactonitrile (Cyanohydrin Formation)
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a jacketed reactor equipped with an overhead stirrer and a temperature probe.
-
The solution is cooled to 0-5 °C.
-
Acetophenone is added to the cyanide solution.
-
An acid (e.g., sulfuric acid) is added dropwise while vigorously stirring and maintaining the temperature below 10 °C.
-
The reaction is stirred for several hours at low temperature. Progress is monitored by TLC or GC.
-
Upon completion, the organic layer containing the atrolactonitrile is separated.
Step 2: Hydrolysis to this compound
-
The crude atrolactonitrile is added to a concentrated solution of hydrochloric or sulfuric acid.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by HPLC).
-
The reaction mixture is cooled, and the crude product often precipitates.
-
The solid is isolated by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., water or toluene).
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes typical parameters for different synthesis routes. Actual results will vary based on specific experimental conditions.
| Parameter | Route 1: Atrolactonitrile Hydrolysis | Route 2: Grignard Synthesis |
| Starting Materials | Acetophenone, Sodium Cyanide, Acid | Phenylmagnesium Bromide, Pyruvic Acid |
| Typical Yield | 60-80% | 50-70% |
| Key Reaction Temp. | 0-10 °C (Step 1), Reflux (Step 2) | 0 °C to Room Temp |
| Primary Safety Concern | Use of highly toxic cyanide | Handling of pyrophoric Grignard reagent |
| Scalability | Moderate; requires handling of cyanide | Challenging; highly exothermic |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common synthesis issues.
References
Atrolactic acid purification by recrystallization techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of atrolactic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing atrolactic acid?
A1: Water is a commonly cited solvent for the recrystallization of atrolactic acid. Its solubility characteristics are favorable, as it dissolves atrolactic acid much more effectively at high temperatures than at low temperatures, which is a key property for a good recrystallization solvent.[1][2] For compounds that are more non-polar, solvent mixtures like n-hexane/acetone or n-hexane/ethyl acetate can be effective.[3]
Q2: What are the key properties of an ideal recrystallization solvent?
A2: An ideal solvent should:
-
Dissolve the compound (atrolactic acid) well at high temperatures but poorly at low temperatures.[2][4]
-
Dissolve impurities well at all temperatures or not at all, so they can be removed during filtration.[2][4]
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Not react chemically with the compound being purified.[4]
-
Be sufficiently volatile to be easily removed from the purified crystals.[4][5]
-
Be non-toxic, non-flammable, and environmentally friendly where possible.[5]
Q3: My atrolactic acid exists as a hemihydrate. How does this affect recrystallization?
A3: Atrolactic acid can crystallize from water as a hemihydrate, which has a melting point of 88-90°C.[1] The anhydrous form has a higher melting point of 94.5°C.[1] When drying your crystals, be aware that drying at 55°C under vacuum can remove the water of hydration to yield the anhydrous form.[1] This difference in melting point can be used as an indicator of which form you have isolated.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of atrolactic acid.
Problem 1: No crystals are forming after the solution has cooled.
-
Possible Cause A: Too much solvent was used. This is the most common reason for crystallization failure, resulting in a solution that is not saturated enough for crystals to form.[6][7]
-
Possible Cause B: The solution is supersaturated. Crystal growth requires a nucleation site to begin.[7]
-
Solution 1 (Seeding): Add a "seed crystal" – a tiny amount of the original crude atrolactic acid – to the solution to initiate crystallization.[9]
-
Solution 2 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation.[7][8][9]
-
-
Possible Cause C: The cooling process was too rapid. Fast cooling can sometimes inhibit crystal formation.[9]
Problem 2: The atrolactic acid "oiled out" instead of forming crystals.
-
Possible Cause A: The solution was cooled from a temperature above the melting point of the solute. Compounds with low melting points, like atrolactic acid (anhydrous mp 94.5°C), can separate as a liquid if the solution is highly concentrated and still hot.[1][8]
-
Possible Cause B: Significant impurities are present. Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[9]
Problem 3: The yield of purified crystals is very low.
-
Possible Cause A: Too much solvent was used initially. As noted in Problem 1, excess solvent will keep more of your product dissolved even at low temperatures.[6]
-
Solution: Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[6]
-
-
Possible Cause B: Premature crystallization during hot filtration. If the solution cools during hot filtration, the product can crystallize in the filter funnel.[8]
-
Solution: Use a pre-heated funnel and flask for the hot filtration step. If crystals do form, a small amount of hot solvent can be used to redissolve them and wash them through.[4]
-
-
Possible Cause C: Excessive rinsing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve and wash away some of your product.[6]
-
Solution: Rinse the crystals with a minimal amount of ice-cold solvent.[6]
-
Quantitative Data: Atrolactic Acid Properties
| Property | Value | Source |
| Melting Point (Hemihydrate) | 88-90 °C (softens at 75°C) | [1] |
| Melting Point (Anhydrous) | 94.5 °C | [1] |
| Solubility in Water at 18°C | 17.04 g/L | [1] |
| Solubility in Water at 25°C | 21.17 g/L | [1] |
| Solubility in Water at 30°C | 25.65 g/L | [1] |
| Molecular Weight | 166.17 g/mol | [1][10] |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the purification of atrolactic acid using water as the solvent.
1. Dissolution:
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Place the crude atrolactic acid in an Erlenmeyer flask.
-
Add a minimal amount of deionized water.
-
Heat the mixture on a hot plate to near boiling, stirring continuously until the solid is completely dissolved.
-
If the solid does not dissolve completely, add small portions of hot water sequentially, allowing time for the solid to dissolve after each addition, until a clear solution is obtained. Avoid adding a large excess of solvent.[6]
2. Hot Filtration (Optional):
-
This step is necessary if insoluble impurities or colored impurities (requiring charcoal treatment) are present.
-
Pre-heat a separate Erlenmeyer flask and a stemless or short-stemmed funnel.
-
Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution quickly through the filter paper into the clean, heated flask to remove insoluble impurities.
3. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.[6]
-
Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the flask has reached room temperature and crystal formation appears complete, you may place it in an ice-water bath for 15-20 minutes to maximize the yield.
4. Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a very small amount of ice-cold deionized water to remove any adhering impurities.[2][6]
5. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For the anhydrous form, crystals can be dried at 55°C under vacuum.[1]
-
Determine the melting point and calculate the percent recovery.
Visualization
Caption: Troubleshooting workflow for atrolactic acid recrystallization.
References
- 1. Atrolactic Acid [drugfuture.com]
- 2. Home Page [chem.ualberta.ca]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. mt.com [mt.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Atrolactic acid | C9H10O3 | CID 1303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Atrolactic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of atrolactic acid.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues in atrolactic acid synthesis.
Issue 1: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (% ee)
Q1: My reaction is showing low diastereoselectivity or enantioselectivity. What are the primary factors to investigate?
A1: Low stereoselectivity in the synthesis of atrolactic acid can arise from several factors. A systematic evaluation of the following is recommended:
-
Reaction Temperature: Temperature is a critical parameter. Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired stereoisomer, leading to a lower d.r. or % ee.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state, thereby affecting stereoselectivity.[1]
-
Chiral Auxiliary or Catalyst: The choice and purity of the chiral auxiliary or catalyst are paramount. For chiral auxiliary-based methods, ensure the auxiliary is of high enantiomeric purity. In catalytic methods, the catalyst's activity and selectivity can be compromised by impurities.
-
Enolate Geometry: In reactions involving enolates, such as aldol additions, the geometry of the enolate (Z or E) is crucial for high diastereoselectivity. The choice of base and reaction conditions for enolate formation should be carefully controlled.[2]
-
Stoichiometry and Addition Rate: Incorrect stoichiometry of reagents or adding reagents too quickly can lead to side reactions and decreased selectivity.[3]
Q2: How can I improve the enantiomeric excess in my asymmetric hydrogenation of a pyruvic acid derivative?
A2: Asymmetric hydrogenation is a powerful method for synthesizing chiral α-hydroxy acids. To improve low % ee, consider the following:
-
Catalyst and Ligand Screening: The choice of the chiral ligand is critical. If you are observing low % ee, it is advisable to screen a variety of chiral phosphine ligands in combination with the metal precursor (e.g., Rhodium or Ruthenium).[4]
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction's stereochemical outcome. Systematically varying the pressure within a safe range can help identify the optimal condition for your specific substrate and catalyst system.[4]
-
Solvent Effects: The solvent can impact the catalyst's conformation and, consequently, the enantioselectivity. Experiment with different solvents of varying polarity and coordinating ability.[5]
-
Purity of Substrate and Reagents: Ensure the pyruvic acid derivative and all other reagents are of high purity, as impurities can act as catalyst poisons, leading to reduced activity and selectivity.[6]
Issue 2: Low Reaction Yield
Q3: I am consistently obtaining a low yield of atrolactic acid. What are the common causes and how can I troubleshoot this?
A3: Low yields are a frequent challenge in organic synthesis. The following are common culprits and their solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction has stalled, a gradual increase in temperature might be necessary.[7]
-
Side Reactions: The formation of byproducts is a major cause of low yields. Common side reactions in atrolactic acid synthesis include the formation of polyesters through self-esterification, especially under acidic conditions and heat, and dehydration to form α-methylstyrene derivatives.[7]
-
Moisture: Many reactions in stereoselective synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[7]
-
Product Decomposition: Atrolactic acid or its intermediates may be unstable under the reaction or workup conditions. Avoid excessively high temperatures and prolonged reaction times.[7]
-
Purification Losses: Significant amounts of product can be lost during the workup and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.
Issue 3: Formation of Byproducts
Q4: What are the primary byproducts in atrolactic acid synthesis and how can I minimize their formation?
A4: The main byproducts depend on the synthetic route employed. Here are some common ones and strategies to mitigate them:
-
Polyesters/Oligomers: Atrolactic acid, being an α-hydroxy acid, can undergo self-esterification to form dimers, oligomers, and polyesters, particularly at elevated temperatures and under acidic conditions.[7]
-
Solution: Control the reaction temperature carefully and consider using a protecting group for the hydroxyl or carboxylic acid functionality if the reaction conditions are harsh.
-
-
Dehydration Products: Dehydration of atrolactic acid can lead to the formation of α-methylstyrene or related compounds.
-
Solution: Avoid strong dehydrating agents and high temperatures.
-
-
Racemization: If the desired stereocenter is susceptible to epimerization under the reaction or workup conditions (e.g., strongly acidic or basic conditions), a loss of enantiomeric purity can occur.
-
Solution: Use mild reaction and workup conditions and carefully control the pH.
-
Frequently Asked Questions (FAQs)
Q5: What are the most common methods for the stereoselective synthesis of atrolactic acid?
A5: The main approaches to synthesizing enantiomerically enriched atrolactic acid include:
-
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of pyruvic acid or its esters using a chiral catalyst.[8]
-
Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary to direct the stereochemical outcome of a reaction, such as an aldol addition, followed by the removal of the auxiliary.[9]
-
Enzymatic Resolution: The use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of atrolactic acid or its ester, allowing for the separation of the two enantiomers.[10]
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains the desired stereocenter.[11]
Q6: How do I choose the right chiral auxiliary for my synthesis?
A6: A good chiral auxiliary should be:
-
Readily available in both enantiomeric forms.
-
Easy to attach to the substrate and remove under mild conditions.
-
Provide high levels of stereocontrol.
-
Ideally, be recyclable.[12] Commonly used chiral auxiliaries for the synthesis of α-hydroxy acids include Evans oxazolidinones and pseudoephedrine.[9][13]
Q7: How can I effectively purify crude atrolactic acid?
A7: Purification strategies depend on the impurities present. Unreacted starting materials and byproducts can often be removed by:
-
Acid-Base Extraction: Unreacted atrolactic acid can typically be separated from neutral organic impurities by washing with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt.[7]
-
Column Chromatography: Silica gel chromatography can be used to separate atrolactic acid from less polar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Q8: How do I determine the enantiomeric excess (% ee) of my atrolactic acid sample?
A8: The enantiomeric excess is typically determined by:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, using a chiral stationary phase to separate the two enantiomers. The % ee is calculated from the relative peak areas.[14]
-
Chiral Gas Chromatography (GC): For volatile derivatives of atrolactic acid, chiral GC can be used.
-
NMR Spectroscopy with a Chiral Shift Reagent: In some cases, a chiral lanthanide shift reagent can be used to differentiate the signals of the two enantiomers in the NMR spectrum.
Data Presentation
Table 1: Comparison of Stereoselective Methods for α-Hydroxy Acid Synthesis
| Method | Typical Reagents | Typical Yield (%) | Typical % ee or d.r. | Key Considerations |
| Asymmetric Hydrogenation | H₂, Chiral Rh or Ru catalyst | 70-95% | 85-99% ee | Requires specialized high-pressure equipment. Catalyst sensitive to impurities. |
| Evans Aldol Reaction | Chiral oxazolidinone, Boron triflate, Aldehyde | 60-90% | >95% d.r. | Stoichiometric use of chiral auxiliary. Requires attachment and cleavage steps.[15][16] |
| Sharpless Asymmetric Dihydroxylation | Alkene, AD-mix-α or AD-mix-β | 70-95% | 90-99% ee | Applicable to the synthesis of diols, which can be precursors to α-hydroxy acids.[17][18] |
| Enzymatic Resolution | Racemic ester, Lipase (e.g., Novozym 435) | 40-50% (for one enantiomer) | >99% ee | Limited to a theoretical maximum yield of 50% for a single enantiomer.[10] |
Experimental Protocols
Protocol 1: General Procedure for Evans Aldol Reaction for the Synthesis of a Chiral β-Hydroxy Acid Precursor
-
Preparation of the N-acyloxazolidinone: To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 eq.) and stir for 30 minutes at 0 °C, then warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add dibutylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.). Stir for 30 minutes.
-
Aldol Addition: Add the aldehyde (1.2 eq.) dropwise at -78 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction with a phosphate buffer solution (pH 7). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired diastereomer.
-
Auxiliary Cleavage: Cleave the chiral auxiliary using standard procedures (e.g., hydrolysis with LiOH or reductive cleavage with LiAlH₄) to yield the chiral β-hydroxy acid.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Key synthetic pathways to enantiopure atrolactic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 11. tcichemicals.com [tcichemicals.com]
- 12. york.ac.uk [york.ac.uk]
- 13. Computational Prediction of Chiral Iron Complexes for Asymmetric Transfer Hydrogenation of Pyruvic Acid to Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Degradation pathways of 2-Hydroxy-2-phenylpropanoic acid under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Hydroxy-2-phenylpropanoic acid (also known as atrolactic acid) under stress conditions.
Frequently Asked Questions (FAQs)
A collection of frequently asked questions regarding the stress testing of this compound.
| Question | Answer |
| What are the expected degradation pathways for this compound under stress conditions? | Based on its chemical structure, this compound is susceptible to degradation under oxidative, thermal, photolytic, and hydrolytic stress conditions. Key degradation pathways may include oxidation of the hydroxyl group, decarboxylation, and reactions involving the phenyl ring. |
| What are the typical stress conditions for forced degradation studies of this compound? | Forced degradation studies are typically conducted under conditions specified by the International Council for Harmonisation (ICH) guidelines. These include acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60-80°C), and photolytic (UV and visible light) stress.[1] |
| What are the known degradation products of this compound? | Under specific oxidative conditions (using Vanadium(V)), acetophenone and carbon dioxide have been identified as degradation products. Thermal degradation may produce carbon monoxide and carbon dioxide. The degradation products under hydrolytic and photolytic stress have not been definitively identified in the reviewed literature. |
| How can I monitor the degradation of this compound? | A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound. This method should be able to separate the parent compound from its degradation products. |
| What is a suitable HPLC method for analyzing this compound and its degradation products? | A reversed-phase HPLC method with a C18 column is a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol). UV detection at a wavelength where the compound and its potential degradation products absorb (e.g., around 220 nm) is commonly used.[2][3] |
Troubleshooting Guides
Practical solutions for common issues encountered during the experimental study of this compound degradation.
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column contamination. - Silanol interactions with the analyte. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent. - Use an end-capped column or add a competing base to the mobile phase.[4][5] |
| Inconsistent retention times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. - Inadequate column equilibration. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Replace the column if it has deteriorated. - Equilibrate the column with the mobile phase for a sufficient time before analysis.[6][7] |
| Ghost peaks | - Contaminated mobile phase or injection solvent. - Carryover from previous injections. - Late eluting peaks from a previous run. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method. - Extend the run time to ensure all components have eluted.[5] |
| High backpressure | - Blockage in the HPLC system (e.g., column frit, tubing). - Particulate matter from the sample. - Mobile phase precipitation. | - Back-flush the column or replace the column frit. - Filter all samples before injection. - Ensure mobile phase components are fully miscible and buffers do not precipitate in the organic solvent.[7] |
Forced Degradation Experiment Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very little degradation observed | - Stress conditions are not harsh enough. - The compound is highly stable under the applied conditions. | - Increase the concentration of the stressor (acid, base, oxidizing agent). - Increase the temperature or duration of the stress. - For photostability, ensure the light source provides sufficient energy at an appropriate wavelength.[1] |
| Too much degradation ( >20%) | - Stress conditions are too harsh. | - Reduce the concentration of the stressor. - Decrease the temperature or duration of the stress. - The goal is typically to achieve 5-20% degradation to ensure the formation of primary degradation products.[1] |
| Inconsistent degradation results | - Poor control over experimental parameters (temperature, concentration, time). - Sample preparation variability. | - Ensure accurate and consistent preparation of stressor solutions. - Use a calibrated oven or water bath for thermal stress. - Standardize the sample preparation procedure. |
Experimental Protocols
Detailed methodologies for key experiments related to the degradation of this compound.
Protocol 1: Forced Degradation Studies
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) in a suitable solvent to UV (254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At appropriate time points, withdraw an aliquot for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of:
-
A: 0.1% Phosphoric acid in water (pH adjusted to ~2.5).
-
B: Acetonitrile.
-
Initial conditions can be optimized, for example, starting with a higher percentage of A and gradually increasing B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples obtained from the forced degradation studies.
-
Analyze the chromatograms to assess the separation of the parent peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Degradation Pathways and Experimental Workflows
Visual representations of the degradation pathways and experimental processes.
Caption: Oxidative degradation pathway of this compound.
Caption: Postulated thermal degradation pathway of this compound.
Caption: General workflow for forced degradation studies.
References
Validation & Comparative
A Comparative Guide to 2-Hydroxy-2-phenylpropanoic Acid and Mandelic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral resolving agent or a chiral building block is paramount to achieving high enantiopurity in the target molecule. Among the myriad of options, α-hydroxy carboxylic acids have proven to be particularly effective. This guide provides an in-depth, data-driven comparison of two prominent members of this class: 2-Hydroxy-2-phenylpropanoic acid (more commonly known as atrolactic acid) and mandelic acid. Both are utilized for the resolution of racemates and as chiral synthons, but their structural differences impart distinct properties and performance characteristics.
Introduction to the Chiral Acids
Mandelic acid and atrolactic acid are structurally similar, with both possessing a phenyl group and a carboxylic acid attached to a chiral α-carbon bearing a hydroxyl group. The key distinction lies in the substitution at this chiral center: mandelic acid has a hydrogen atom, while atrolactic acid has a methyl group. This seemingly minor difference—a methyl group in place of a proton—introduces greater steric bulk, which can significantly influence the stability and solubility of the diastereomeric salts formed during chiral resolution.
Mandelic acid is a well-established and widely used resolving agent for a variety of racemic amines and alcohols.[1] Its enantiomers are also valuable intermediates in the synthesis of pharmaceuticals, including antibiotics and anti-obesity drugs.[2][3] Atrolactic acid, while also used for stereochemical analysis, is another effective resolving agent, with its increased steric hindrance potentially offering different selectivity for certain substrates.[4]
Figure 1: Chemical structures of the (R) and (S) enantiomers of Mandelic Acid and this compound (Atrolactic Acid).
Physicochemical Properties
The physical properties of a resolving agent are critical as they directly impact the crystallization process of the diastereomeric salts. Differences in melting points and acidity can influence the conditions required for salt formation and subsequent separation.
| Property | Mandelic Acid | This compound (Atrolactic Acid) |
| Molar Mass | 152.15 g/mol | 166.17 g/mol |
| Melting Point | (R)-enantiomer: 131-133 °C[5] | (R)-enantiomer: 125 °C |
| (S)-enantiomer: 132-135 °C | (S)-enantiomer: 125 °C | |
| Racemate: 120-122 °C[5] | Racemate: 93-95 °C | |
| pKa | 3.41 | 3.65 |
| Appearance | White crystalline solid | White crystalline solid |
Performance in Asymmetric Synthesis: Chiral Resolution
The primary application of both acids in asymmetric synthesis is the resolution of racemic mixtures, most commonly amines, through the formation of diastereomeric salts.[6][7] The underlying principle is the reaction of a racemic base with an enantiomerically pure chiral acid. This creates a mixture of two diastereomers which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Resolving Agents for Atrolactic Acid
For researchers, scientists, and drug development professionals, the effective separation of enantiomers is a critical step in the synthesis of optically pure compounds. This guide provides a detailed comparison of different chiral resolving agents for the resolution of racemic atrolactic acid (2-hydroxy-2-phenylpropanoic acid), a valuable chiral building block in organic synthesis.
The separation of atrolactic acid's enantiomers is most commonly achieved through diastereomeric crystallization. This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts. Due to their different physicochemical properties, these salts can be separated by fractional crystallization. Subsequently, the pure enantiomer of atrolactic acid is recovered by acidification.
This guide focuses on a comparative analysis of commonly employed chiral resolving agents, presenting available experimental data on their performance and detailed protocols for their use.
Performance Comparison of Chiral Resolving Agents
The selection of an appropriate resolving agent is crucial for achieving high yield and high enantiomeric purity. Below is a summary of quantitative data for the resolution of atrolactic acid using different chiral bases.
| Chiral Resolving Agent | Resolved Enantiomer | Yield (%) | Enantiomeric Excess (ee) / Optical Purity (%) | Solvent System |
| (-)-1-Phenyl-2-(p-tolyl)ethylamine | (-)-Atrolactic Acid | 77.7 | 98.5 (Optical Purity) | Ethanol |
Experimental Protocols
Detailed methodologies are essential for the successful replication and optimization of chiral resolution experiments.
Resolution of Atrolactic Acid with (-)-1-Phenyl-2-(p-tolyl)ethylamine
This protocol is adapted from a patented procedure for the resolution of racemic atrolactic acid.
Materials:
-
Racemic atrolactic acid
-
(-)-1-Phenyl-2-(p-tolyl)ethylamine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic atrolactic acid (1 equivalent) in ethanol.
-
In a separate flask, dissolve (-)-1-Phenyl-2-(p-tolyl)ethylamine (0.5-1.0 equivalents) in ethanol, heating gently if necessary.
-
Add the amine solution to the atrolactic acid solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be beneficial.
-
Collect the precipitated salt by filtration and wash with a small amount of cold ethanol.
-
-
Recrystallization (Optional):
-
To improve diastereomeric purity, the collected salt can be recrystallized from a suitable solvent like ethanol.
-
-
Liberation of (-)-Atrolactic Acid:
-
Suspend the diastereomeric salt in water and acidify with hydrochloric acid to a pH of 1-2.
-
Extract the liberated atrolactic acid with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield (-)-atrolactic acid.
-
-
Determination of Yield and Optical Purity:
-
Calculate the percentage yield based on the initial amount of the corresponding enantiomer in the racemic mixture.
-
Determine the optical purity by polarimetry or chiral HPLC analysis.
-
Logical Workflow of Chiral Resolution
The process of chiral resolution via diastereomeric salt formation follows a systematic workflow. The diagram below illustrates the key steps involved in this separation technique.
Conclusion
The resolution of racemic atrolactic acid using chiral resolving agents, particularly substituted α-phenylethylamine derivatives, has been shown to be an effective method for obtaining enantiomerically pure forms of the acid. The choice of resolving agent and the optimization of the crystallization solvent are critical factors that influence the efficiency of the resolution, impacting both the yield and the optical purity of the final product. While quantitative data for a broad range of resolving agents for atrolactic acid is not extensively documented in publicly available literature, the principles and protocols outlined in this guide provide a solid foundation for researchers to develop and optimize their own resolution processes. Further screening of commercially available chiral bases may lead to even more efficient and economical resolution methods.
A Comparative Guide to the Validation of Analytical Methods for Atrolactic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of atrolactic acid enantiomers is critical in various fields, including pharmaceutical development and clinical diagnostics, due to their distinct pharmacological and toxicological profiles. The selection of a robust and reliable analytical method is paramount for ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of two prominent analytical techniques for the enantioselective analysis of atrolactic acid: High-Performance Liquid Chromatography (HPLC) with a chiral mobile phase additive and Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization.
This document outlines the experimental protocols and summarizes the validation data for each method, offering a direct comparison to aid researchers in selecting the most suitable approach for their specific needs.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of the two validated analytical methods for the enantioseparation of atrolactic acid.
| Parameter | HPLC with Chiral Mobile Phase Additive | GC-MS with Chiral Derivatization (for Lactic Acid) |
| Principle | Enantiomers are separated on a standard achiral column through the formation of transient diastereomeric complexes with a chiral selector added to the mobile phase. | Enantiomers are derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral GC column and detected by mass spectrometry. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | Not explicitly found for atrolactic acid, but typically 98-102% for similar methods. | 88.17–102.30% |
| Precision (RSD) | Not explicitly found for atrolactic acid, but typically < 2% for similar methods. | 4.23–17.26% (Intra- and Inter-day) |
| Limit of Detection (LOD) | Not explicitly found for atrolactic acid. | 0.11 - 0.13 µM |
| Limit of Quantification (LOQ) | Not explicitly found for atrolactic acid. | Not explicitly stated, but quantifiable at low µM levels. |
| Resolution (Rs) | 1.68 | Not applicable (separation of diastereomers) |
Note: The GC-MS validation data presented is for lactic acid, a structurally similar compound. While the methodology is applicable to atrolactic acid, specific validation for atrolactic acid would be required.
High-Performance Liquid Chromatography (HPLC) with Chiral Mobile Phase Additive
This method utilizes a common C18 reversed-phase column and achieves enantioseparation by introducing a chiral selector, sulfobutyl ether-β-cyclodextrin (SBE-β-CD), into the mobile phase. This approach is advantageous as it does not require a specialized and often expensive chiral stationary phase.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: YMC-Pack ODS-A C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1 mol/L phosphate buffer (pH 2.68) containing 25 mmol/L SBE-β-CD and acetonitrile in a 90:10 (v/v) ratio.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the atrolactic acid sample in the mobile phase.
Validation Summary
While a full validation report with quantitative data for atrolactic acid using this specific method was not found in the public domain, a similar method for another analyte using SBE-β-CD was validated for linearity, limits of detection and quantification, precision, and accuracy. For the atrolactic acid separation, a peak resolution of 1.68 was achieved, indicating a good separation of the enantiomers.
HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
This alternative approach involves converting the atrolactic acid enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral GC column and detected with high sensitivity and selectivity by a mass spectrometer. The data presented here is for a validated method for lactic acid, which would serve as a strong starting point for the development and validation of a method for atrolactic acid.
Experimental Protocol (Adapted for Atrolactic Acid)
-
Instrumentation: A standard GC-MS system.
-
Derivatization:
-
React the atrolactic acid sample with a chiral derivatizing agent, such as L-menthol, to form diastereomeric esters.
-
Further derivatize with acetyl chloride.
-
-
Column: A standard, non-chiral capillary column suitable for the analysis of the derivatized products (e.g., a DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure separation of the diastereomers.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity.
Validation Summary (for Lactic Acid)
A method for lactic acid enantiomers using chiral derivatization with L-menthol and acetyl chloride followed by GC-MS analysis has been validated.[1]
-
Linearity: The calibration curves for both enantiomers showed a correlation coefficient (R²) exceeding 0.99.[1]
-
Accuracy: The recovery was found to be in the range of 88.17–102.30%.[1]
-
Precision: The intra- and inter-day precision, expressed as the relative standard deviation (RSD), was between 4.23% and 17.26%.[1]
-
Limits of Detection (LOD): The LODs for D- and L-lactic acid were 0.13 µM and 0.11 µM, respectively.[1]
GC-MS Experimental Workflow
Conclusion
Both HPLC with a chiral mobile phase additive and GC-MS with chiral derivatization are viable techniques for the enantioselective analysis of atrolactic acid.
The HPLC method offers the advantage of using standard, readily available columns and instrumentation, making it a cost-effective and straightforward approach. However, the development of the mobile phase composition to achieve optimal separation can be time-consuming.
The GC-MS method , while requiring a derivatization step, provides excellent sensitivity and selectivity. The validation data for the analogous lactic acid method demonstrates its potential for high accuracy and precision. The derivatization step adds to the sample preparation time but can also improve the chromatographic properties of the analyte.
The choice between these methods will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. For routine quality control with less stringent sensitivity requirements, the HPLC method may be preferable. For bioanalytical studies or trace-level quantification, the high sensitivity of the GC-MS method would be a significant advantage. It is imperative that whichever method is chosen, it is fully validated for its intended purpose according to regulatory guidelines.
References
A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Hydroxy-2-phenylpropanoic Acid: A Review of Available Data
The scientific community has long recognized that enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This principle, known as stereoselectivity, is a cornerstone of modern drug development. However, for many chiral compounds, including (R)- and (S)-2-Hydroxy-2-phenylpropanoic acid (also known as atrolactic acid), detailed comparative biological data remains elusive.
The absence of such comparative data precludes the creation of a detailed guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as initially intended. To provide a comprehensive and accurate comparison, data from studies that have directly evaluated both enantiomers under the same experimental conditions are essential.
This lack of available information highlights a potential area for future research. Given the established importance of chirality in determining the biological activity of molecules, a direct comparative study of the enantiomers of 2-Hydroxy-2-phenylpropanoic acid could uncover significant differences in their therapeutic potential and safety profiles. Such research would be invaluable to scientists and professionals in the fields of drug discovery and development.
We will continue to monitor the scientific literature for any emerging studies on this topic and will update this guide accordingly as new information becomes available. Researchers interested in this area are encouraged to investigate the differential biological effects of these enantiomers to fill this critical knowledge gap.
Comparative study of atrolactic acid synthesis routes
A Comparative Guide to the Synthesis of Atrolactic Acid
Atrolactic acid, a key chiral building block in the synthesis of pharmaceuticals and other fine chemicals, can be produced through various synthetic pathways. This guide provides a comparative analysis of four distinct routes: classical cyanohydrin formation, modern electrochemical carboxylation, Grignard reaction with a ketoester, and an enantioselective chemoenzymatic approach. Each method is evaluated based on its reaction mechanism, yield, and experimental conditions, providing researchers, scientists, and drug development professionals with the necessary data to select the most suitable method for their application.
Comparison of Atrolactic Acid Synthesis Routes
The following table summarizes the quantitative data for the different synthesis routes, offering a clear comparison of their performance.
| Parameter | Route 1: Cyanohydrin | Route 2: Electrochemical | Route 3: Grignard Reaction | Route 4: Chemoenzymatic |
| Starting Materials | Acetophenone, Sodium Cyanide | Acetophenone, CO2 | Ethyl Phenylglyoxylate, CH3MgI | Racemic Atrolactic Acid, Acyl Donor |
| Key Reagents | HCl | Electrolyte, Sacrificial Anode | Diethyl Ether | Immobilized Lipase (CALB) |
| Product | Racemic Atrolactic Acid | Racemic Atrolactic Acid | Racemic Atrolactic Acid | Enantiopure (R)- or (S)-Atrolactic Acid & Ester |
| Yield | ~48-49% (from acetophenone) | Up to 72% (Faradaic Efficiency) | Not explicitly reported for racemic | Up to 50% for each enantiomer |
| Enantioselectivity | None | None | Can be asymmetric (22-38% optical yield with chiral auxiliaries) | High (>99% ee) |
| Reaction Conditions | 0-10°C then reflux | 2.8 MPa CO2 pressure, Room Temp. | Reflux | 30-45°C |
| Advantages | Well-established, reliable | Utilizes CO2, tunable selectivity | Direct C-C bond formation | High enantiopurity, mild conditions |
| Disadvantages | Use of highly toxic HCN | Requires specialized high-pressure electrochemical setup | Potentially lower yields, requires anhydrous conditions | Limited to 50% yield for the desired enantiomer, requires separation |
Route 1: Synthesis from Acetophenone via Cyanohydrin Formation
This classical approach is a well-documented and reliable method for producing racemic atrolactic acid. The synthesis proceeds in two main stages: the formation of acetophenone cyanohydrin, followed by its hydrolysis to atrolactic acid.
Experimental Protocol
Step 1: Acetophenone Cyanohydrin Formation
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.25 mol) in water is prepared in a flask equipped with a mechanical stirrer and a dropping funnel.
-
Acetophenone (1.0 mol) is added to the flask.
-
The mixture is cooled in an ice bath to 0-5°C.
-
Concentrated sulfuric acid (0.63 mol) is added dropwise over 2-3 hours, maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
-
The organic layer containing the cyanohydrin is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and the solvent is evaporated.
Step 2: Hydrolysis to Atrolactic Acid
-
The crude acetophenone cyanohydrin is added to concentrated hydrochloric acid.
-
The mixture is heated to reflux for 4 hours. During this time, the nitrile group is hydrolyzed to a carboxylic acid, and ammonium chloride precipitates.
-
The reaction mixture is cooled, and the precipitated atrolactic acid is collected by filtration.
-
The crude product is purified by recrystallization from benzene to yield atrolactic acid as a crystalline solid.
Reaction Pathway
Caption: Synthesis of atrolactic acid via the cyanohydrin pathway.
Route 2: Electrochemical Carboxylation of Acetophenone
A modern and sustainable approach, this method utilizes carbon dioxide as a C1 source to directly carboxylate acetophenone. The reaction is carried out in an electrochemical cell under pressure.
Experimental Protocol
-
Electrochemical Setup: A divided electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl) is used. A sacrificial magnesium anode is often employed.
-
Electrolyte Preparation: The catholyte consists of a solution of acetophenone (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an organic solvent like acetonitrile.
-
Reaction Execution: The cell is pressurized with CO2 to the desired pressure (e.g., 2.8 MPa). A constant potential is applied to the working electrode to initiate the reduction of acetophenone.
-
Work-up: After the electrolysis is complete (typically after a specific amount of charge has passed), the catholyte is depressurized. The solvent is evaporated, and the residue is treated with aqueous acid to protonate the carboxylate.
-
Purification: The atrolactic acid is extracted with an organic solvent and purified by column chromatography or recrystallization. A maximum Faradaic efficiency of 72% has been reported for this method.[1]
Experimental Workflow
References
A Comparative Purity Analysis of Commercial 2-Hydroxy-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 2-Hydroxy-2-phenylpropanoic acid, commonly known as atrolactic acid. This critical chiral building block is utilized in the synthesis of a variety of pharmaceuticals and fine chemicals, making its purity profile a paramount concern for researchers and developers. This document outlines the stated purities from major chemical suppliers and details robust analytical methodologies for independent verification, supported by experimental protocols and data presentation guidelines.
Commercial Grade Purity Overview
A survey of prominent chemical suppliers indicates that the standard commercial grade for this compound typically guarantees a minimum purity of 98.0%, as determined by High-Performance Liquid Chromatography (HPLC). While suppliers provide certificates of analysis, lot-to-lot variability is inherent, underscoring the importance of independent analytical verification for sensitive applications.
| Supplier | Product Name | Stated Purity | Analytical Method |
| Supplier A | This compound | ≥98.0% | HPLC |
| Supplier B | Atrolactic acid | ≥98% | HPLC |
| Supplier C | This compound | 98% | Not Specified |
Note: This table is a summary of publicly available information and may not reflect the most current product specifications. It is crucial to consult the supplier's specific lot documentation for precise purity data.
Analytical Methodologies for Purity Determination
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. This includes not only determining the overall purity but also quantifying the enantiomeric excess (e.e.), a critical parameter for chiral molecules.
High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Purity
HPLC is the most prevalent method for assessing the purity of atrolactic acid. Chiral HPLC, in particular, is essential for determining the enantiomeric excess.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is often effective for separating the enantiomers of α-hydroxy acids.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A common starting point is a ratio of 90:10 (v/v) hexane to isopropanol with 0.1% TFA.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection at 220 nm is suitable for the phenyl group in atrolactic acid.
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in the mobile phase.
-
Analysis: Inject a racemic standard of atrolactic acid to determine the retention times of the (R)- and (S)-enantiomers. Subsequently, inject the sample solution to quantify the peak areas of both enantiomers. The enantiomeric excess can be calculated using the formula: % e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
A Guide to Inter-Laboratory Comparison of Atrolactic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of atrolactic acid. While specific, publicly available inter-laboratory comparison data for atrolactic acid is limited, this document outlines the principles, methodologies, and data analysis techniques necessary for conducting such a study. The information presented is based on established practices for similar organic acids and the general requirements for proficiency testing.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are crucial for ensuring the quality and validity of analytical measurements.[1][2] They involve multiple laboratories analyzing the same homogeneous samples and comparing their results. The primary goals of an ILC are to:
-
Assess the performance and analytical capabilities of participating laboratories.
-
Identify potential systematic errors or biases in analytical methods.
-
Establish the reproducibility and robustness of a particular analytical method across different laboratories.
-
Provide an objective measure of the quality of a laboratory's results.
Participation in ILCs is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.[2]
Analytical Methodologies for Atrolactic Acid
The quantification of atrolactic acid in biological matrices, such as urine and plasma, is typically achieved using chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique for the analysis of organic acids.[3][4] The method requires a derivatization step to make the non-volatile atrolactic acid amenable to gas chromatography.
Table 1: Comparison of Key Parameters for GC-MS and LC-MS/MS Analysis of Atrolactic Acid
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Throughput | Lower, due to longer run times and derivatization | Higher, with faster run times and direct injection |
| Sensitivity | High, typically in the low µM to nM range | Very high, often superior to GC-MS, with pg/mL detection limits[5] |
| Specificity | High, based on retention time and mass spectrum | Very high, with precursor and product ion monitoring |
| Derivatization | Required (e.g., silylation) | Generally not required |
| Matrix Effects | Can be significant, requires careful sample cleanup | Can be significant, often addressed with stable isotope-labeled internal standards |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[5]
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental to a successful ILC. The following sections provide representative protocols for the analysis of atrolactic acid in a biological matrix like urine.
Sample Preparation for GC-MS Analysis
-
Sample Collection and Storage : A random urine sample should be collected in a sterile, preservative-free container and stored frozen (at -20°C or preferably -70°C) prior to analysis to ensure stability.[4]
-
Internal Standard Addition : An appropriate internal standard, such as a stable isotope-labeled atrolactic acid, is added to the urine sample to correct for variability during sample preparation and analysis.
-
Extraction : Liquid-liquid extraction (LLE) is commonly used to isolate organic acids. The urine sample is acidified (e.g., with HCl) and extracted with an organic solvent like ethyl acetate or diethyl ether.[3][6]
-
Derivatization : The dried extract is derivatized to convert atrolactic acid into a volatile form. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
GC-MS Operating Conditions
-
Column : A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : Typically 250-280°C.
-
Oven Temperature Program : A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.[6]
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Mass Analyzer : Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
Sample Preparation for LC-MS/MS Analysis
-
Sample Collection and Storage : As with GC-MS, proper collection and frozen storage are essential.
-
Internal Standard Addition : A stable isotope-labeled internal standard is crucial for accurate quantification.
-
Protein Precipitation : For plasma or serum samples, proteins are precipitated by adding a cold organic solvent like methanol or acetonitrile.
-
Dilution : Urine samples are often diluted with the initial mobile phase after the addition of the internal standard.
LC-MS/MS Operating Conditions
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient elution with two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol with the same acid concentration.
-
Flow Rate : Dependent on the column dimensions, often in the range of 0.2-0.5 mL/min.
-
Ionization Source : Electrospray Ionization (ESI), usually in negative ion mode for acidic compounds.
-
Mass Analyzer : Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, monitoring a specific precursor-to-product ion transition for atrolactic acid and its internal standard.
Framework for an Atrolactic Acid Inter-Laboratory Comparison
A successful ILC requires careful planning and execution.[1]
Study Design
-
Sample Preparation and Distribution : A central laboratory prepares homogeneous samples of a biological matrix (e.g., pooled human urine) spiked with known concentrations of atrolactic acid at different levels (low, medium, high). Blank samples should also be included.
-
Instructions to Participants : Clear instructions on sample storage, handling, analysis, and reporting are provided to all participating laboratories.
-
Data Submission : Laboratories analyze the samples in replicate and submit their results, including raw data and quality control checks, to the organizing body by a specified deadline.
Data Presentation and Statistical Analysis
The results from the participating laboratories are compiled and analyzed to assess performance.
Table 2: Hypothetical Inter-Laboratory Comparison Results for Atrolactic Acid (Medium Concentration Sample)
| Laboratory ID | Method | Replicate 1 (µM) | Replicate 2 (µM) | Replicate 3 (µM) | Mean (µM) | Std. Dev. | CV (%) | Z-Score |
| Lab 01 | GC-MS | 25.5 | 26.1 | 25.8 | 25.8 | 0.30 | 1.16 | -0.38 |
| Lab 02 | LC-MS/MS | 27.2 | 27.5 | 27.0 | 27.2 | 0.25 | 0.92 | 0.85 |
| Lab 03 | GC-MS | 24.9 | 25.2 | 24.7 | 24.9 | 0.25 | 1.00 | -1.08 |
| Lab 04 | LC-MS/MS | 26.5 | 26.8 | 26.6 | 26.6 | 0.15 | 0.56 | 0.23 |
| Lab 05 | GC-MS | 28.1 | 28.5 | 28.3 | 28.3 | 0.20 | 0.71 | 1.85 |
| Lab 06 | LC-MS/MS | 25.9 | 26.3 | 26.1 | 26.1 | 0.20 | 0.77 | -0.15 |
| Consensus Mean | 26.4 | |||||||
| Standard Deviation for Proficiency Assessment | 1.3 |
Note: The consensus mean and standard deviation for proficiency assessment are determined by robust statistical methods from the submitted data. The Z-score is calculated for each laboratory to evaluate its performance.
A common statistical tool used in ILCs is the Z-score, which is calculated as:
Z = (x - X) / σ
where:
-
x is the mean result from the participating laboratory.
-
X is the assigned value (often the consensus mean of all participants' results).
-
σ is the standard deviation for proficiency assessment.
Generally, a Z-score between -2.0 and +2.0 is considered satisfactory.
Visualizing the Workflow and Logic
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of atrolactic acid in a clinical laboratory setting.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. metbio.net [metbio.net]
- 5. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Atrolactic Acid in Chromatography: A Comparative Guide for Reference Standards
In the precise world of analytical chemistry, particularly within pharmaceutical development, the separation and quantification of enantiomers are critical. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, relying on high-quality reference standards for accurate identification and quantification.[3]
Atrolactic acid, a chiral carboxylic acid, serves as a valuable reference standard in the enantioselective analysis of various compounds. This guide provides a comparative overview of atrolactic acid against other standards, details experimental protocols for its use, and presents data to help researchers make informed decisions for their analytical needs.
Comparison of Chiral Reference Standards
The primary goal in chiral chromatography is to achieve baseline separation of enantiomers, characterized by high resolution (Rs) and a good separation factor (α). The choice of reference standard is intrinsically linked to the analyte of interest and the chromatographic conditions. While atrolactic acid is effective for specific applications, other standards like mandelic acid and Mosher's acid are also widely used.[4][5]
The selection often depends on the ability to form diastereomeric pairs with distinct physical properties or to interact differently with a chiral stationary phase (CSP).[2][4] The table below summarizes typical performance characteristics when using different types of chiral standards or columns for the separation of acidic enantiomers.
| Parameter | Atrolactic Acid (on CSP) | Mandelic Acid (as resolving agent) | Mosher's Acid (as derivatizing agent) |
| Application | Direct enantioseparation on a Chiral Stationary Phase (CSP) | Chiral resolution via diastereomeric salt formation | Derivatization for separation on achiral columns |
| Typical Resolution (R_s_) | > 1.5 | Dependent on crystallization efficiency | > 2.0 |
| Separation Factor (α) | 1.2 - 2.5 | Not directly applicable | 1.5 - 3.0 |
| Method Complexity | Low to Moderate | High | Moderate |
| Sample Prep | Minimal (dissolve in mobile phase) | Extensive (salt formation, crystallization) | Moderate (derivatization reaction) |
| Ideal For | Routine QC, high-throughput screening | Large-scale preparative separation | Enantiomeric excess (ee%) determination by NMR or HPLC |
Note: The values presented are illustrative and can vary significantly based on the specific analyte, chiral stationary phase, mobile phase, and other experimental conditions.
Experimental Workflow and Methodologies
Successful chiral separation requires a systematic approach to method development. The general workflow involves selecting an appropriate chiral stationary phase (CSP), screening mobile phases to optimize selectivity, and validating the method.[2][6] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for separating a broad range of chiral compounds, including acids like atrolactic acid.[3][7]
.dot
Caption: General workflow for chiral analysis using HPLC.
Detailed Experimental Protocol: Enantioseparation of Atrolactic Acid
This protocol provides a typical method for the direct separation of atrolactic acid enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[8]
-
Chiral Column: Astec CHIROBIOTIC T or R, 150 x 4.6 mm, 5 µm.[9] These teicoplanin-based and ristocetin-based phases are effective for separating hydrophilic acids.[9][10]
-
Reference Standard: Racemic and enantiomerically pure (R)- and (S)-Atrolactic acid.
-
Solvents: HPLC-grade methanol, acetonitrile, glacial acetic acid, and triethylamine (TEA).[7]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol/Water with small amounts of an acid/base modifier (e.g., 0.1% Acetic Acid and 0.1% Triethylamine). A common starting point could be 80:20 (v/v) Methanol:Water with modifiers.
-
Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates to improve resolution.[2]
-
Column Temperature: 25°C. Temperature can be adjusted to optimize selectivity.[2]
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic atrolactic acid at 1.0 mg/mL in the mobile phase.
-
Prepare individual solutions of the (R)- and (S)-enantiomers at approximately 0.5 mg/mL to confirm elution order.
-
Prepare a calibration curve by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).
4. Method Validation:
-
The analytical method should be validated according to ICH Q2(R1) guidelines.[11]
-
Specificity: Ensure baseline resolution of the two enantiomer peaks.
-
Linearity: Assess the linearity of the calibration curve (R² > 0.999).[11]
-
Precision and Accuracy: Evaluate through replicate injections of known concentrations.[7]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the enantiomers that can be reliably detected and quantified.[11]
Alternative Approaches: Indirect Chiral Separation
While direct separation on a CSP is common, indirect methods are also employed.[3] This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomers.[5] These diastereomers can then be separated on a standard, achiral HPLC column (like a C18). This approach is particularly useful when a suitable CSP is not available or for confirming enantiomeric purity results obtained from direct methods.
.dot
Caption: Comparison of direct vs. indirect chiral separation methods.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. labcluster.com [labcluster.com]
- 10. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives | MDPI [mdpi.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
A Spectroscopic Comparison of Atrolactic Acid and Its Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of lead compounds and their analogs is paramount. This guide provides a detailed spectroscopic comparison of atrolactic acid, a key chiral building block, and its methyl and ethyl esters. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for atrolactic acid, methyl atrolactate, and ethyl atrolactate. This data is essential for distinguishing between the acid and its ester derivatives and for confirming their structural integrity.
¹H NMR Spectral Data (δ, ppm)
| Compound | -CH₃ | -OCH₂CH₃ (CH₂) | -OCH₂CH₃ (CH₃) | Ar-H | -OH | -COOH |
| Atrolactic Acid | 1.75 (s) | - | - | 7.2-7.6 (m) | broad | broad |
| Methyl Atrolactate | 1.7 (s) | - | - | 7.2-7.5 (m) | ~3.5 (s) | - |
| Ethyl Atrolactate | 1.7 (s) | 4.2 (q) | 1.2 (t) | 7.2-7.5 (m) | ~3.5 (s) | - |
Note: Experimental data for methyl and ethyl atrolactate is limited; values are estimated based on typical chemical shifts for similar structures.
¹³C NMR Spectral Data (δ, ppm)
| Compound | -CH₃ | -OCH₃ | -OCH₂CH₃ (CH₂) | -OCH₂CH₃ (CH₃) | Ar-C (Quaternary) | Ar-CH | C=O | C-OH |
| Atrolactic Acid | ~26 | - | - | - | ~143 | ~125-128 | ~180 | ~75 |
| Methyl Atrolactate | ~26 | ~53 | - | - | ~143 | ~125-128 | ~176 | ~75 |
| Ethyl Atrolactate | ~26 | - | ~62 | ~14 | ~143 | ~125-128 | ~175 | ~75 |
Note: Experimental data for methyl and ethyl atrolactate is limited; values are estimated based on typical chemical shifts for similar structures.
Key IR Absorption Bands (cm⁻¹)
| Compound | ν(O-H) acid | ν(O-H) alcohol | ν(C=O) acid | ν(C=O) ester | ν(C-O) |
| Atrolactic Acid | 3400-2400 (broad) | ~3500 | ~1710 | - | ~1230 |
| Methyl Atrolactate | - | ~3500 | - | ~1735 | ~1215 |
| Ethyl Atrolactate | - | ~3500 | - | ~1735 | ~1215 |
Note: Experimental data for methyl and ethyl atrolactate is limited; values are estimated based on typical absorption frequencies for similar functional groups.
Mass Spectrometry (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Atrolactic Acid | 166 | 148 ([M-H₂O]⁺), 121 ([M-COOH]⁺), 105, 77 |
| Methyl Atrolactate | 180 | 121 ([M-COOCH₃]⁺), 105, 77 |
| Ethyl Atrolactate | 194 | 121 ([M-COOCH₂CH₃]⁺), 105, 77 |
Note: Fragmentation patterns are predicted based on the structures.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of atrolactic acid esters.
Synthesis of Atrolactic Acid Esters (Methyl and Ethyl)
Materials:
-
Atrolactic acid
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of atrolactic acid in an excess of the corresponding alcohol (methanol for methyl atrolactate, ethanol for ethyl atrolactate) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
2. Infrared (IR) Spectroscopy:
- Sample Preparation: For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solids, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
3. Mass Spectrometry (MS):
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Instrumentation: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Biological Context: The Phenylketonuria Pathway
Atrolactic acid is a close structural analog of phenyllactic acid, a metabolite that accumulates in the metabolic disorder Phenylketonuria (PKU).[1][2] In PKU, the enzyme phenylalanine hydroxylase is deficient, leading to the buildup of phenylalanine.[1] This excess phenylalanine is then shunted into an alternative metabolic pathway, resulting in the production of phenylpyruvic acid, which is subsequently converted to phenyllactic acid.[1][2] Understanding this pathway provides a relevant biological context for the study of atrolactic acid and its derivatives.
Caption: Metabolic pathway in Phenylketonuria (PKU).
This guide serves as a foundational resource for the spectroscopic analysis of atrolactic acid and its simple esters. The provided data and protocols can aid in the efficient and accurate characterization of these important chemical entities in various scientific endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxy-2-phenylpropanoic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides essential, step-by-step procedures for the proper disposal of 2-Hydroxy-2-phenylpropanoic acid, also known as Atrolactic acid, ensuring the safety of personnel and compliance with regulatory standards. While some safety data sheets (SDS) may not classify this substance as hazardous, it is best practice to handle all chemical waste with caution, treating it as a potential irritant.[1]
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should also be prepared for safe chemical handling.
| PPE Item | Specification |
| Gloves | Chemical-resistant impervious gloves. |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] |
| Lab Coat | A standard laboratory coat to protect from splashes.[1] |
| Additional Measures | Ensure an eyewash station and safety shower are readily accessible. |
Step-by-Step Disposal Protocol
The disposal of this compound waste, which includes the pure substance, contaminated solutions, and empty containers, must be conducted systematically.
1. Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container as "Hazardous Waste" and specify the contents, for example, "this compound waste".[1]
-
To prevent dangerous reactions, do not mix this acid waste with incompatible chemicals, particularly bases, strong oxidizing agents, or cyanides.[1][3][4]
-
Segregate solid waste (e.g., contaminated pipette tips, gloves, and labware) from liquid waste.
2. Waste Collection and Storage:
-
Use a compatible, leak-proof container with a secure screw-on cap for liquid waste. High-density polyethylene (HDPE) or glass containers are often recommended.[1][4]
-
Store the waste container in a designated, well-ventilated hazardous waste storage area, away from heat and sources of ignition.[1][5]
-
Employ secondary containment, such as a tray, to mitigate any potential leaks.[1]
3. Handling of Contaminated Materials:
-
Solid Waste: Items contaminated with this compound, such as gloves and paper towels, should be placed in a designated hazardous waste container.[1]
-
Sharps: Contaminated sharps must be collected in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[1]
-
Empty Containers: To be considered non-hazardous, containers must be triple-rinsed with a suitable solvent.[1] The rinseate should be collected and treated as hazardous chemical waste.[1] Once decontaminated, the container can be disposed of in the regular trash or recycled, in accordance with institutional policies.[1]
4. Final Disposal Arrangement:
-
Waste material must be disposed of in accordance with national and local regulations.[6][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][4]
-
Ensure all required waste identification tags are properly filled out and attached to the container.[1]
Experimental Protocol: Neutralization of Acidic Waste
In some cases, and subject to local regulations, acidic waste can be neutralized before disposal.[3][8] This procedure should be performed in a fume hood while wearing full PPE.
Materials:
-
Waste solution of this compound
-
A weak base such as sodium bicarbonate (baking soda) or a dilute solution of a strong base like sodium hydroxide.
-
pH indicator strips or a pH meter.
-
A large beaker for the neutralization reaction.
-
An ice bath.
Procedure:
-
Place the beaker containing the acidic waste in an ice bath to control the temperature, as neutralization reactions can generate heat.[8]
-
Slowly and with constant stirring, add the weak base to the acidic solution.[8]
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 5.5 and 9.0.[8]
-
Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), provided this is permitted by your local wastewater authority.[8] Always confirm with your institution's EHS office before proceeding with drain disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Accidental Spills
In the event of a spill, evacuate the area if necessary.[4] While wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[4][5] Scoop the absorbed material into a suitable container for disposal, label it as hazardous waste, and dispose of it according to the procedures outlined above.[4][5] Thoroughly clean the spill area to decontaminate the surface.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. laballey.com [laballey.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
